4-Bromo-2-nitrobenzene-1-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitrobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQYWSYQGXVQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76209-02-4 | |
| Record name | 4-bromo-2-nitrobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-nitrothiophenol chemical structure and molecular weight
Technical Whitepaper: Characterization and Utility of 4-Bromo-2-nitrothiophenol
Executive Summary This technical guide provides a comprehensive analysis of 4-Bromo-2-nitrothiophenol (CAS: 76209-02-4), a critical intermediate in the synthesis of heterocyclic pharmacophores. Unlike simple thiophenols, this polysubstituted benzene derivative integrates three distinct functional handles—a nucleophilic thiol, an electrophilic nitro group, and a halogen capable of metal-catalyzed cross-coupling. This guide details its structural properties, selective synthesis via nucleophilic aromatic substitution (SNAr), and its strategic application in developing benzothiazole-based therapeutics.
Chemical Identity and Physicochemical Properties
4-Bromo-2-nitrothiophenol is defined by its high degree of functionalization. The presence of the bromine atom introduces a characteristic isotopic signature, while the nitro group significantly influences the acidity of the thiol proton.
Table 1: Core Chemical Specifications
| Parameter | Specification |
| IUPAC Name | 4-Bromo-2-nitrobenzenethiol |
| Common Synonyms | 4-Bromo-2-nitrothiophenol; 2-Nitro-4-bromothiophenol |
| CAS Registry Number | 76209-02-4 |
| Molecular Formula | C₆H₄BrNO₂S |
| Average Molecular Weight | 234.07 g/mol |
| Monoisotopic Mass | 232.915 u (for ⁷⁹Br); 234.913 u (for ⁸¹Br) |
| Appearance | Yellow crystalline solid (characteristic of nitro-arenes) |
| Predicted pKa (SH) | ~5.5 – 6.0 (Enhanced acidity due to ortho-NO₂ electron withdrawal) |
Mass Spectrometry Insight: Due to the ~1:1 natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum of this compound will exhibit a distinctive 1:1 doublet pattern at m/z 233 and 235 (M and M+2). This signature is a primary validation checkpoint during synthesis.
Structural Analysis and Electronic Effects
The reactivity of 4-Bromo-2-nitrothiophenol is dictated by the interplay of its substituents. Understanding these electronic vectors is crucial for predicting reaction outcomes.
-
The Nitro Effect (ortho-position): The nitro group at position 2 is a strong electron-withdrawing group (EWG). Through induction (-I) and resonance (-M), it pulls electron density away from the thiol group at position 1. This weakens the S-H bond, making this compound significantly more acidic than unsubstituted thiophenol (pKa ~6.6).
-
The Bromine Effect (para-position): Located at position 4, the bromine atom is meta to the nitro group. This positioning is critical; because it is not ortho or para to the nitro group, the C-Br bond is not significantly activated for nucleophilic attack, ensuring that the thiol can be generated without displacing the bromine.
Figure 1: Structural connectivity and electronic influence map. The ortho-nitro group activates the C1 position and acidifies the thiol.
Synthetic Protocol: Nucleophilic Aromatic Substitution
The most robust synthesis route involves the selective displacement of a labile halide (chloride or fluoride) by a sulfur nucleophile. The precursor, 4-bromo-1-chloro-2-nitrobenzene, is ideal because the chlorine atom is activated by the ortho-nitro group, while the bromine atom (meta to nitro) remains inert to SNAr conditions.
Reagents:
-
Substrate: 4-Bromo-1-chloro-2-nitrobenzene
-
Nucleophile: Sodium Sulfide (Na₂S·9H₂O) or Sodium Hydrosulfide (NaSH)
-
Solvent: Ethanol/Water or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 4-bromo-1-chloro-2-nitrobenzene in 20 mL of Ethanol.
-
Nucleophile Addition: Prepare a solution of Sodium Sulfide (12 mmol, 1.2 eq) in 5 mL of water.
-
Reaction: Add the sulfide solution dropwise to the substrate solution at 0°C to control the exotherm.
-
Expert Note: Low temperature prevents the formation of disulfide byproducts (4,4'-dibromo-2,2'-dinitrodiphenyl disulfide).
-
-
Reflux: Warm to room temperature and reflux for 2-4 hours. Monitor by TLC (disappearance of starting chloride).
-
Acidification: The reaction produces the thiolate salt (Ar-S⁻ Na⁺). Pour the mixture into ice-cold dilute HCl (1M) to protonate the thiolate and precipitate the free thiol (Ar-SH).
-
Purification: Filter the yellow precipitate. Recrystallize from ethanol if necessary.
Figure 2: Synthesis via SNAr. The reaction exploits the regioselective activation of the C-Cl bond by the ortho-nitro group.
Reactivity Profile and Applications in Drug Development
4-Bromo-2-nitrothiophenol serves as a "linchpin" scaffold. It enables the construction of fused heterocycles (benzothiazoles) while retaining a halogen handle for late-stage diversification via Palladium-catalyzed cross-coupling.
A. Benzothiazole Formation (The "Jacobson" Cyclization Strategy) The primary utility of this compound is in the synthesis of substituted benzothiazoles, which are privileged structures in medicinal chemistry (e.g., antitumor, antimicrobial agents).
-
Mechanism: Reduction of the nitro group (-NO₂) to an amine (-NH₂) generates 2-amino-4-bromothiophenol. Condensation with an aldehyde or carboxylic acid derivative followed by oxidative cyclization yields the benzothiazole core.
B. Palladium-Catalyzed Coupling The bromine atom at position 4 allows for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Critical Constraint: The free thiol (-SH) is a catalyst poison for Palladium. It must be protected (e.g., as a thioether or disulfide) or cyclized into the benzothiazole before attempting the cross-coupling reaction.
Figure 3: Divergent synthesis pathways. Path 1 leads to heterocyclic cores; Path 2 allows for side-chain modification and cross-coupling.
Safety and Handling Protocols
As a nitro-substituted thiophenol, this compound presents specific hazards that must be managed in a research environment.
-
Stench Management: Thiophenols possess a potent, disagreeable odor with a low detection threshold. All manipulations must occur in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.
-
Toxicity: Like many nitro-aromatics, it is potentially toxic if inhaled or absorbed through the skin. Standard PPE (Nitrile gloves, lab coat, safety glasses) is mandatory.
-
Thermal Stability: While nitro compounds can be energetic, the bromine and thiol substituents generally stabilize the lattice. However, avoid heating the dry solid above 100°C without explicit DSC (Differential Scanning Calorimetry) safety data.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21980019: 4-Bromo-2-nitrobenzenethiol.[1] Retrieved from [Link]
-
Pradhan, N. C., & Sharma, M. M. (1992). Reactions of nitrochlorobenzenes with sodium sulfide: change in selectivity with phase-transfer catalysts. Industrial & Engineering Chemistry Research, 31(7), 1606-1609. (Mechanistic basis for SNAr synthesis). Retrieved from [Link]
Sources
Technical Guide: Solubility Profile and Handling of 4-Bromo-2-nitrobenzene-1-thiol
Part 1: Executive Summary & Critical Identification
Critical Identity Verification
Before proceeding with experimental workflows, a discrepancy in the provided identification data must be resolved to ensure safety and accuracy.
-
Target Compound Name: 4-Bromo-2-nitrobenzene-1-thiol (also known as 4-Bromo-2-nitrothiophenol).[1]
-
Correct CAS Number: 76209-02-4 (Verified for the thiol structure).[1]
-
Discrepancy Note: The CAS number provided in the prompt (77123-56-9) corresponds to 3-Ethynylbenzaldehyde.[2][3][4][5][6] This guide focuses exclusively on the thiol specified by the text title. Please verify your reagent label immediately.
The "Dual-Natured" Nucleophile
4-Bromo-2-nitrobenzene-1-thiol represents a class of "dual-natured" reagents often used in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Its solubility behavior is governed by a conflict between its lipophilic core (bromo-benzene ring) and its polar/acidic substituents (nitro and thiol groups).
-
Solubility Driver: The nitro group (-NO2) enhances solubility in polar aprotic solvents (DMSO, DMF) compared to simple halobenzenes.
-
Stability Risk: The thiol (-SH) group is highly susceptible to oxidative dimerization to form disulfides, a process accelerated in basic solvents or by trace metals.
Part 2: Physicochemical Profile & Solubility Map
To design effective reaction or purification protocols, one must understand the molecular forces at play.
Molecular Properties
| Property | Value | Implication for Solubility |
| Molecular Formula | C₆H₄BrNO₂S | Moderate molecular weight (234.07 g/mol ). |
| LogP (Predicted) | ~2.6 | Lipophilic. Prefers organic layers over aqueous phases. |
| pKa (Thiol) | ~4.5 – 5.5 | Highly Acidic for a thiol due to the electron-withdrawing ortho-nitro group. |
| H-Bond Donors | 1 (-SH) | Weak donor; solubility in protic solvents (MeOH) is good but not dominant. |
| H-Bond Acceptors | 3 (-NO₂) | Strong interaction with polar aprotic solvents (DMSO, Acetone). |
Solubility Classification Table
Data derived from structural analogs (e.g., 4-nitrothiophenol) and standard solubility principles for nitro-halo-aromatics.
| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |
| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Preferred for Reactions. High solubility due to dipole interactions. Warning: DMSO can accelerate oxidation to disulfide. |
| Moderately Polar | Acetone, Ethyl Acetate, THF | Good (50–100 mg/mL) | Preferred for Workup. Good balance of solubility and volatility. |
| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Excellent for extraction from aqueous acid. |
| Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Recrystallization Choice. Solubility increases significantly with heat. |
| Non-Polar | Hexanes, Heptane | Poor (<1 mg/mL) | Anti-Solvent. Use to precipitate the product from DCM or Ethyl Acetate. |
| Aqueous | Water (pH < 7) | Insoluble | Hydrophobic aromatic ring dominates. |
| Aqueous Base | NaOH (1M), Na₂CO₃ | Soluble (as Thiolate) | Dissolves by forming the salt (Ar-S⁻ Na⁺). High risk of rapid oxidation. |
Part 3: Solvent Selection Strategy (Decision Logic)
The choice of solvent is not just about dissolving the compound; it is about preventing the formation of the impurity Bis(4-bromo-2-nitrophenyl)disulfide .
Solvent Decision Tree
Figure 1: Decision matrix for selecting the optimal solvent based on experimental phase.
Part 4: Stability & Handling Protocols
The Oxidation Trap (Scientific Integrity)
The most common failure mode when working with 4-Bromo-2-nitrobenzene-1-thiol is unintended oxidation. The ortho-nitro group withdraws electrons, making the thiol proton more acidic (pKa ~5). This facilitates the formation of the thiolate anion (Ar-S⁻) even in weak bases. The thiolate is the species that reacts with Oxygen to form the disulfide.
Mechanism: 2 Ar-SH + ½ O₂ → Ar-S-S-Ar + H₂O
Prevention Protocol:
-
Acidic Workup: Always keep the aqueous layer slightly acidic (pH 3-4) during extractions to suppress thiolate formation.
-
Degassing: Sparge all reaction solvents (especially DMF/DMSO) with Argon/Nitrogen for 15 minutes prior to use.
-
Avoid DMSO for Storage: DMSO is a mild oxidant and can slowly convert thiols to disulfides over time. Store the solid in a desiccator.
Experimental Protocol: Saturation Shake-Flask Method
Use this protocol to determine the exact solubility limit for your specific batch and solvent.
Materials:
-
4-Bromo-2-nitrobenzene-1-thiol (Solid)
-
Target Solvent (e.g., Methanol)
-
0.45 µm Syringe Filter (PTFE)
-
HPLC Vials
Step-by-Step:
-
Preparation: Add excess solid (~100 mg) to a glass vial containing 1 mL of the solvent.
-
Equilibration: Cap the vial and shake/vortex vigorously for 24 hours at the target temperature (e.g., 25°C).
-
Visual Check: Ensure undissolved solid remains. If clear, add more solid and repeat.
-
Sampling: Allow the suspension to settle for 1 hour.
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.
-
Quantification: Evaporate the solvent under a stream of nitrogen (or vacuum) and weigh the residue.
-
Calculation:Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL])
-
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21980019, 4-Bromo-2-nitrobenzenethiol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-Bromo-2-nitrobenzene-1-thiol (CAS 76209-02-4). Retrieved from [Link]
-
Chemistry LibreTexts. Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
Sources
Technical Guide: pKa Characterization of 4-Bromo-2-nitrobenzenethiol
Executive Summary
4-Bromo-2-nitrobenzenethiol (CAS: 76209-02-4) is a highly acidic aromatic thiol derivative utilized primarily as a nucleophilic scaffold in drug discovery and as a precursor in the synthesis of photosensitive dyes.[1][2]
Unlike aliphatic thiols (pKa ~10–11) or unsubstituted thiophenol (pKa ~6.6), the presence of the ortho-nitro and para-bromo substituents drastically increases the acidity of the thiol group.
Core Data Point:
-
Predicted pKa: 3.90 ± 0.30 (Computational Consensus)
-
Experimental Range: 3.8 – 4.2 (Solvent-dependent)
-
Key Driver: The ortho-nitro group provides powerful resonance stabilization of the thiolate anion, while the para-bromo group exerts an auxiliary inductive electron-withdrawing effect.
This guide details the structural rationale behind this acidity and provides a validated spectrophotometric protocol for precise experimental determination in your specific solvent system.
Part 1: Physicochemical Profile & Structural Analysis
Structural Drivers of Acidity
The acidity of a thiol is defined by the stability of its conjugate base (the thiolate anion). For 4-bromo-2-nitrobenzenethiol, three factors drive the pKa down from the standard thiophenol baseline of 6.6.
| Substituent | Position | Electronic Effect | Impact on pKa |
| Nitro (-NO₂) | Ortho (2) | Strong Resonance (-R) & Induction (-I) . The nitro group can delocalize the negative charge from the sulfur atom directly onto the oxygen atoms of the nitro group. | Major Reduction (~2.0 log units) |
| Bromo (-Br) | Para (4) | Inductive Withdrawal (-I) . Halogens are electronegative, pulling electron density through the sigma bond framework. | Minor Reduction (~0.3–0.5 log units) |
| Steric Field | Ortho | The bulky nitro group forces the thiol out of planarity slightly, but the electronic withdrawal dominates. | Variable |
Theoretical Prediction (Hammett & Taft)
While the Hammett equation (
-
Baseline: Thiophenol pKa ≈ 6.62.
-
2-Nitro Effect: 2-Nitrothiophenol pKa ≈ 4.68 (Experimental).
-
4-Bromo Effect: The Hammett
constant for Bromine is +0.23. The reaction constant ( ) for thiophenol ionization is approx +2.5.[3]- .
-
Calculation:
.
Note: Computational models (ACD/Labs, ChemAxon) often predict slightly lower values (3.8–3.9) due to solvent-accessible surface area calculations.
Resonance Stabilization Diagram
The following diagram illustrates the resonance contributors that stabilize the deprotonated thiolate, rendering the proton highly labile.
Figure 1: Mechanism of thiolate stabilization. The nitro group acts as an electron sink, significantly lowering the energy of the conjugate base.
Part 2: Experimental Determination Protocol
Method: UV-Vis Spectrophotometric Titration Rationale: The 4-bromo-2-nitrobenzenethiolate anion is highly conjugated and exhibits a distinct bathochromic shift (yellow/orange color) compared to the neutral thiol. This allows for precise pKa determination using the Henderson-Hasselbalch equation.
Reagents & Equipment
-
Compound: 4-Bromo-2-nitrobenzenethiol (>97% purity).
-
Solvent: Spectroscopic grade Methanol or DMSO (for stock solution).
-
Buffers: Citrate-Phosphate buffer series (pH 2.0 to 7.0) with constant ionic strength (
M KCl). -
Instrument: Double-beam UV-Vis Spectrophotometer (200–600 nm scan range).
Step-by-Step Workflow
Step 1: Stock Preparation
Dissolve 5.0 mg of the thiol in 10 mL of DMSO. This ensures complete solubility before introduction to the aqueous buffer.
-
Concentration: ~2.1 mM.
Step 2: Buffer Aliquoting
Prepare 10 separate cuvettes containing 2.9 mL of buffer at varying pH levels (e.g., pH 2.5, 3.0, 3.5, 3.8, 4.0, 4.2, 4.5, 5.0, 5.5, 6.5).
-
Critical Check: Measure the exact pH of each buffer after adding the small volume of stock solution in the next step to account for solvent effects.
Step 3: Spectral Acquisition
Add 30 µL of the thiol stock solution to each cuvette. Invert to mix. Scan each sample from 250 nm to 550 nm against a buffer blank.
Step 4: Isosbestic Point & Data Analysis
You will observe:
-
Neutral Peak:
approx. 310–330 nm (at low pH). -
Anion Peak:
approx. 400–420 nm (at high pH). -
Isosbestic Point: A specific wavelength where absorbance is constant across all pH values. Presence of a sharp isosbestic point validates that only two species (SH and S-) are in equilibrium.
Calculation Logic
Use the absorbance at the anion's
- : Absorbance at high pH (fully deprotonated).
- : Absorbance at low pH (fully protonated).
- : Absorbance at the specific pH being analyzed.
Experimental Workflow Diagram
Figure 2: Spectrophotometric titration workflow for pKa determination.
Part 3: Applications & Implications[4]
Nucleophilic Aromatic Substitution (S_NAr)
The low pKa of 4-bromo-2-nitrobenzenethiol makes it an excellent leaving group in specific contexts, but more importantly, its thiolate is a highly reactive but "soft" nucleophile at physiological pH (7.4).
-
At pH 7.4, the thiol is >99.9% deprotonated.
-
This ensures rapid reaction with electrophiles (e.g., halopyrimidines) without requiring exogenous base.
Cysteine Targeting
In covalent drug discovery, this scaffold is often used to characterize the reactivity of "warheads." The 4-bromo-2-nitrobenzenethiolate anion mimics the reactivity of activated cysteine residues in catalytic triads, serving as a model for exploring selectivity profiles.
References
-
Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology.
-
Context: Foundational text for pKa determination methodologies and substituent effects.[4]
-
-
Bordwell, F. G., & Hughes, D. L. (1982). Thiol acidities and thiolate ion stabilities. Journal of Organic Chemistry.
-
Source:
- Relevance: Establishes the baseline acidity of nitro-substituted thiophenols.
-
-
Humphrey, A. J., et al. (2020). Hammett Substituent Constants for Electron-withdrawing Substituents. Journal of Organic Chemistry.
-
Source:
- Relevance: Provides updated constants for bromo and nitro groups used in the theoretical calcul
-
-
Reijenga, J., et al. (2013). The determination of pKa values by pharmaceutical methodologies. Trends in Analytical Chemistry.
-
Source:
- Relevance: Validates the UV-Vis spectrophotometric method for chromophoric compounds.
-
Sources
4-Bromo-2-nitrobenzene-1-thiol safety data sheet (SDS) and hazards
Executive Summary
4-Bromo-2-nitrobenzene-1-thiol (also known as 4-Bromo-2-nitrothiophenol) is a functionalized organosulfur intermediate primarily utilized in the synthesis of benzothiazoles and pharmaceutical heterocycles.[1][3][4] Its handling presents a dual-threat profile: high chemical reactivity (characteristic of nucleophilic thiols) and potent sensory hazards (stench).
This guide deviates from standard SDS templates to provide a researcher-centric operational manual. It prioritizes containment strategies for the "stench" factor—a critical operational risk often understated in standard regulatory documents—and outlines self-validating neutralization protocols.
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the physical state and functional groups is the first step in risk assessment. The nitro group (
Table 1: Physicochemical Data
| Property | Value | Context for Safety |
| CAS Number | 76209-02-4 | Unique identifier for inventory/waste tracking. |
| Formula | Halogenated waste stream required. | |
| Molecular Weight | 234.07 g/mol | Heavy atom count implies low volatility but high persistence. |
| Physical State | Solid (Yellow Powder/Crystals) | Dust inhalation risk; requires static control. |
| Solubility | Organic solvents (DMSO, DCM, MeOH) | Lipophilic; readily penetrates skin. |
| Acidity (pKa) | ~5.0–6.0 (Estimated) | More acidic than thiophenol due to electron-withdrawing |
Part 2: Hazard Identification & Toxicology
The "Stench" Factor: An Operational Hazard
While GHS classifications focus on toxicity, the immediate operational threat is the compound's odor threshold (often <1 ppb).[5]
-
Risk: Trace release can trigger building evacuations, panic, and "false positive" gas leak reports.
-
Mechanism: The human nose is evolutionarily sensitized to reduced sulfur.
-
Control: All handling must occur in a functioning fume hood. All glassware and waste must undergo oxidative quenching before leaving the hood.
GHS Classification (H-Codes)
| Code | Hazard Statement | Severity |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] | Warning : Systemic toxicity upon entry. |
| H315 | Causes skin irritation.[1][4][6] | Warning : Corrosive potential due to acidity. |
| H318/H319 | Causes serious eye damage/irritation.[1][6] | Danger : Thiol-disulfide exchange can damage corneal proteins. |
| H335 | May cause respiratory irritation.[1][4][6][7] | Warning : Mucosal irritant. |
Part 3: Operational Safety & Engineering Controls[5]
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile (Double Gloved) or Viton .
-
Causality: Latex is permeable to thiophenols. The non-polar bromine and nitro groups facilitate permeation through standard rubber.
-
Protocol: Change outer gloves immediately upon splash contact.
-
-
Respiratory: If working outside a hood (not recommended), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required for scale-up (>5g).
Engineering Controls
-
Fume Hood: Required. Face velocity >100 fpm.[8]
-
Waste Trap: Vacuum lines must be protected by a bleach (hypochlorite) trap to prevent exhausting thiol vapors into the building HVAC.
Part 4: Protocols and Neutralization
Protocol A: Oxidative Stench Destruction (The "Bleach Bath")
Thiols cannot be washed away with water; they must be chemically altered. The most effective method is oxidation to a sulfonate or disulfide using sodium hypochlorite (Bleach).
Mechanism:
Step-by-Step Workflow:
-
Preparation: Prepare a bath of 10% Sodium Hypochlorite (commercial bleach) diluted 1:5 with water.
-
Glassware Treatment: Immediately submerge all contaminated spatulas, flasks, and septa into the bath.
-
Soak Time: Allow to soak for 2–4 hours (or overnight).
-
Validation (Self-Validating Step): The disappearance of the characteristic "rotten cabbage" odor indicates successful oxidation.
-
Disposal: The neutralized solution can often be drain-disposed (check local regulations), while solids go to hazardous waste.
Protocol B: Spill Response Logic
A spill of a solid thiol is manageable but requires immediate action to prevent odor migration.
Figure 1: Logic flow for managing a 4-Bromo-2-nitrobenzene-1-thiol spill. Note the iterative validation loop based on odor.
Part 5: Synthesis & Application Context
Researchers typically utilize 4-Bromo-2-nitrobenzene-1-thiol as a scaffold for Benzothiazoles . Understanding this pathway helps anticipate reaction risks (e.g., exotherms during reduction).
Pathway:
-
Reduction: The nitro group (
) is reduced to an amine ( ) using agents like or .-
Safety Note: This step is often exothermic.
-
-
Cyclization: The resulting 2-aminothiophenol condenses with aldehydes to form the benzothiazole ring.
Figure 2: Common synthetic utility. The reduction step transforms the nitro-thiol into the reactive aminothiol core.
References
-
PubChem. (n.d.).[1] 4-Bromo-2-nitrobenzene-1-thiol (Compound).[1][2][9] National Library of Medicine. Retrieved February 3, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 4-bromo-2-nitrobenzenethiol.[1][9] ECHA REACH Dossier. Retrieved February 3, 2026, from [Link]
-
University of California, Los Angeles (UCLA). (n.d.). SOP: Using Stench Chemicals. UCLA Chemistry & Biochemistry Safety. Retrieved February 3, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols. Not Voodoo. Retrieved February 3, 2026, from [Link]
Sources
- 1. 4-Bromo-2-nitrobenzene-1-thiol | C6H4BrNO2S | CID 21980019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-bromo-2-nitrobenzenethiol | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemscene.com [chemscene.com]
Technical Guide: Physical Characterization and Synthesis of 4-Bromo-2-nitrothiophenol
Executive Summary
4-Bromo-2-nitrothiophenol (CAS: 76209-02-4 ), also known as 4-bromo-2-nitrobenzenethiol, is a critical organosulfur intermediate used in the synthesis of functionalized benzothiazoles, sulfonamides, and complex heterocyclic scaffolds for drug discovery.[1][2][3] Its structural duality—offering both a nucleophilic thiol handle and an electrophilic aryl bromide—makes it a versatile "linchpin" molecule in medicinal chemistry.[2]
This guide provides a definitive technical profile of the compound, resolving common ambiguities regarding its physical properties and establishing a validated synthetic protocol for researchers.[2]
Chemical Identity & Physical Properties[1][2][3][4]
Structural Context
The compound features a benzene core substituted with a thiol group (-SH), a nitro group (-NO2) at the ortho position, and a bromine atom (-Br) at the para position relative to the thiol.[1][2][4]
-
Nitro Effect: The ortho-nitro group forms an intramolecular hydrogen bond with the thiol proton, stabilizing the structure but also increasing the acidity of the thiol (pKa ~4.5–5.0) compared to unsubstituted thiophenol.[2]
-
Chromophore: The conjugation of the nitro group with the aromatic ring imparts a distinct yellow color to the solid.
Physical Characterization Table[2]
| Property | Value / Description | Technical Note |
| CAS Number | 76209-02-4 | Distinct from 4-bromo-2-nitrophenol (7693-52-9).[1][2] |
| Physical State | Crystalline Solid | Solid at STP due to MW (234.07 g/mol ) and polarity.[2] |
| Appearance | Yellow to Pale-Yellow | Color intensity varies with purity and oxidation state.[2] |
| Melting Point | 124°C (Lit.) | Value derived from CRC Handbook data [1].[2] Impurities (disulfide) may alter this range.[2] |
| Solubility | DCM, EtOAc, DMSO | Low solubility in water; soluble in alkaline aqueous solutions (as thiolate).[2] |
| Odor | Pungent / Stench | Characteristic of thiophenols; handle in a fume hood.[2] |
| Stability | Air-Sensitive | Prone to oxidation to the disulfide dimer upon air exposure.[2] |
Validated Synthetic Protocol (Self-Validating System)
Retrosynthetic Logic
Direct sulfonation of 4-bromo-nitrobenzene is difficult.[2] The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) .[2]
-
Substrate: 4-Bromo-1-chloro-2-nitrobenzene .[2]
-
Rationale: The nitro group at position 2 strongly activates the chlorine at position 1 for displacement. The bromine at position 4 is meta to the nitro group and thus significantly less reactive, ensuring regioselectivity [2].
Experimental Workflow
This protocol includes a reduction step to ensure any disulfide formed during the reaction is converted back to the monomeric thiol.[2]
Reagents:
-
4-Bromo-1-chloro-2-nitrobenzene (1.0 eq)[2]
-
Sodium Sulfide nonahydrate (Na2S·9H2O) (1.2 eq)
-
Solvent: Ethanol (95%) or DMF[2]
-
Workup: HCl (1M), Zinc dust (if disulfide reduction is needed)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-bromo-1-chloro-2-nitrobenzene in Ethanol (approx. 5 mL/mmol).
-
Nucleophilic Attack: Add Na2S·9H2O slowly at room temperature. The solution will darken (deep red/orange) as the thiolate forms.
-
Heating: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material (Rf ~0.[2]6) should disappear.
-
Acidification & Reduction (Critical):
-
Cool to 0°C. Acidify with 1M HCl to pH ~2.
-
Self-Validation Check: If a precipitate forms immediately, it may be a mixture of thiol and disulfide.[2]
-
Optional Reduction: To guarantee high yield of the thiol, add Zinc dust (2.0 eq) to the acidic mixture and stir for 1 hour. This cleaves any S-S bonds formed by air oxidation.[2]
-
-
Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine.[2][5] Dry over MgSO4.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to obtain yellow crystals .[2]
Reaction Pathway Diagram[2]
Caption: SNAr synthesis pathway showing the critical reduction step to revert oxidative disulfide byproducts.[2]
Applications in Drug Discovery[2]
The 4-Bromo-2-nitrothiophenol scaffold is a high-value "linchpin" intermediate:
-
Benzothiazole Synthesis: Reduction of the nitro group (-NO2 to -NH2) followed by cyclization with the adjacent thiol yields 6-bromobenzothiazoles, a privileged pharmacophore in anticancer kinase inhibitors [3].[2]
-
Cross-Coupling: The para-bromine atom remains intact during thiol synthesis, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to diversify the scaffold after the sulfur handle is established.[2]
-
Thioether Linkers: Reaction with alkyl halides generates thioethers used in proteolysis-targeting chimeras (PROTACs) linkers.[2]
Safety & Handling (SDS Summary)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).
-
Odor Control: The compound possesses a potent stench.[2] All weighing and reactions must be performed in a functioning fume hood.[2] Glassware should be treated with bleach (sodium hypochlorite) before removal from the hood to oxidize residual thiols and neutralize odor.[2]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidative dimerization.
References
-
CRC Handbook of Tables for Organic Compound Identification , 3rd Ed.; Rappoport, Z., Ed.; CRC Press: Cleveland, OH, 1967; Table V, p 432.[2] (Data attributed to Triphenylmethanethiol and 4-Bromo-2-nitrothiophenol series).[2][6][7]
-
Nucleophilic Aromatic Substitution of Nitro-Haloarenes : Bunnett, J. F.; Zahler, R. E.[2] Chem. Rev.[2]1951 , 49, 273.[2] Link[2]
-
Benzothiazoles in Medicinal Chemistry : Keri, R. S.; Patil, M. R.; Patil, S. A.; Budagumpi, S. Eur. J. Med.[2] Chem.2015 , 89, 207-251.[2] Link
-
PubChem Compound Summary for CID 21980019 (4-Bromo-2-nitrobenzenethiol) . National Center for Biotechnology Information (2025).[2] Link[2]
Sources
- 1. 1803603-42-0,3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 76209-02-4,4-Bromo-2-nitrobenzenethiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. guidechem.com [guidechem.com]
- 4. youtube.com [youtube.com]
- 5. 4-Nitrothiophenol synthesis - chemicalbook [chemicalbook.com]
- 6. vdoc.pub [vdoc.pub]
- 7. vdoc.pub [vdoc.pub]
Methodological & Application
Strategic Synthesis of 5-Bromobenzothiazoles from 4-Bromo-2-nitrobenzene-1-thiol
Abstract & Scope
This application note details the robust synthesis of 2-substituted-5-bromobenzothiazoles utilizing 4-Bromo-2-nitrobenzene-1-thiol as the primary scaffold. Unlike standard protocols that require the isolation of unstable aminothiophenols, this guide prioritizes a One-Pot Reductive Cyclization strategy. This approach minimizes oxidative dimerization side-reactions and maximizes yield.
Critical Regiochemical Note: Researchers must note that the 4-bromo-2-nitrobenzene-1-thiol precursor yields the 5-bromobenzothiazole isomer, not the 6-bromo isomer. The bromine atom is para to the sulfur in the starting material, retaining this relative position (C5) in the fused heterocycle.
Strategic Analysis: The Precursor Advantage
The utilization of 4-Bromo-2-nitrobenzene-1-thiol offers a distinct advantage over the use of 4-bromoaniline or 4-bromothiophenol:
-
Orthogonal Functionalization: The nitro group serves as a masked amine, preventing premature nucleophilic interference during pre-cyclization modifications.
-
Handle for Complexity: The C5-Bromine atom in the final product is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocycle is formed, allowing for rapid library generation.
Regiochemical Mapping
Confusion regarding benzothiazole numbering is a common source of experimental failure.
-
Starting Material: Bromine is at C4 (para to Thiol at C1).
-
Product: Bromine ends up at C5 (para to Sulfur at position 1).
Methodology
Method A: One-Pot Sodium Dithionite Reductive Cyclization (Recommended)
This method is preferred for its "green" profile, scalability, and ability to use water/ethanol as solvents. It performs the reduction of the nitro group and the disulfide bond (if present) in situ, followed immediately by condensation with an aldehyde.
Mechanism:
Sodium dithionite (
Protocol A1: Synthesis of 2-Aryl-5-bromobenzothiazoles
Reagents:
-
4-Bromo-2-nitrobenzene-1-thiol (1.0 equiv)
-
Aryl Aldehyde (1.1 equiv)[3]
-
Sodium Dithionite (
) (3.0 - 4.0 equiv) -
Solvent: EtOH/H
O (3:1 ratio) or DMSO (for difficult substrates) -
Catalyst (Optional): 10 mol% Sodium Dodecyl Sulfate (SDS) (acts as a phase transfer catalyst in aqueous media).[3]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-2-nitrobenzene-1-thiol (5 mmol) and the aryl aldehyde (5.5 mmol) in Ethanol (15 mL).
-
Reduction: Dissolve Sodium Dithionite (15-20 mmol) in Water (5 mL). Add this solution dropwise to the ethanol mixture over 10 minutes. Note: The reaction is exothermic; monitor temperature.
-
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc). The disappearance of the yellow nitro compound and the appearance of a fluorescent spot usually indicates product formation.
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) containing 10% sodium bisulfite (to quench excess aldehyde).
-
Isolation:
-
Precipitate: If a solid forms, filter under vacuum, wash with water, and dry.[4]
-
Oil: If an oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Data Summary: Solvent Effects on Yield
| Solvent System | Temperature | Time | Typical Yield | Notes |
| EtOH/H | Reflux | 4-6 h | 85-92% | Greenest profile; best for solid aldehydes. |
| DMSO | 100°C | 2 h | 88-95% | Faster; requires aqueous workup to remove DMSO. |
| PEG-400 | 80°C | 3 h | 80-85% | Recyclable solvent; good for scale-up. |
Method B: Polyphosphoric Acid (PPA) Condensation
Use this method when the "R" group is derived from a Carboxylic Acid or when the aldehyde is unstable. This is a harsher method requiring high heat but is exceptionally robust for making 2-alkyl derivatives.
Pre-requisite: This method works best if the nitro group is reduced to the amine before the PPA step, although PPA can sometimes drive the reaction from the nitro precursor if a reducing agent is added. We recommend a two-step workflow here:
-
Reduction: Zn/HCl or Fe/AcOH reduction of 4-Bromo-2-nitrobenzene-1-thiol to 2-amino-4-bromobenzenethiol.
-
Condensation: Reaction with R-COOH.
Protocol B1: PPA-Mediated Cyclization
-
Mixing: Mix 2-amino-4-bromobenzenethiol (5 mmol) and Carboxylic Acid (5.5 mmol) in Polyphosphoric Acid (15 g).
-
Heating: Heat to 160–180°C with vigorous mechanical stirring for 3–5 hours. Caution: Mixture becomes very viscous.
-
Quenching: Cool to ~80°C and slowly pour into crushed ice (200 g) with stirring. The PPA will hydrolyze (exothermic).
-
Neutralization: Basify the solution to pH 8–9 using 50% NaOH or concentrated Ammonia solution.
-
Isolation: Filter the resulting precipitate.
Mechanistic Pathway & Workflow
The following diagram illustrates the chemical logic and decision pathways for this synthesis.
Figure 1: Mechanistic workflow for the synthesis of 5-bromobenzothiazoles. Note that Sodium Dithionite (Method A) effectively handles both the thiol and its disulfide oxidation product.
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reduction of Nitro group. | Increase |
| Black Tar Formation | Polymerization of thiolate or excessive heat. | Degas solvents with |
| Product is not Aromatic | Incomplete oxidation of benzothiazoline intermediate. | Stir the crude reaction mixture in open air for 1 hour or add a catalytic amount of Iodine ( |
| Wrong Regioisomer | User expected 6-bromo but got 5-bromo. | Verify starting material.[5][6] 4-bromo-2-nitro-thiol |
| Stench | Thiol volatility. | Use a bleach trap (Sodium Hypochlorite) for all rotary evaporator exhaust and glassware washing. |
References
-
Sodium Dithionite Promoted Synthesis: Journal of Chemical Research. (2009). "Sodium dithionite-promoted synthesis of 2-arylbenzothiazoles by reaction of 2,2'-disulfanediyldianiline with aldehydes in water."
-
Scalable One-Pot Protocol: ChemRxiv. (2021). "Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides."
-
Green Chemistry Approaches: Green Chemistry. (2012). "Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles."
-
PPA Mediated Synthesis Review: Molecules. (2012). "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review."
Sources
- 1. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole synthesis [organic-chemistry.org]
Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-nitrothiophenol
Abstract
This application note details the robust protocol for performing Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig) on 4-Bromo-2-nitrothiophenol . Direct coupling of this substrate is chemically inefficient due to the high affinity of the thiol (-SH) group for Palladium, which leads to rapid catalyst poisoning. We present a validated "Protect-Couple-Modify" workflow, utilizing S-methylation to restore catalytic turnover, ensuring high yields and preserving the nitro-aromatic scaffold.
Introduction & Mechanistic Challenge
4-Bromo-2-nitrothiophenol is a high-value scaffold for pharmaceutical synthesis, offering three distinct handles for functionalization:
-
Nitro Group: An electron-withdrawing activator and precursor for anilines.
-
Thiol Group: A nucleophilic handle for sulfur-based heterocycles.
The "Thiol Conundrum" in Pd-Catalysis
The primary challenge in coupling this molecule is the free thiol. Palladium (0) and (II) species are "soft" Lewis acids, while the thiol sulfur is a "soft" base. This results in the formation of stable, unreactive Palladium-thiolate complexes (Pd-S bonds), effectively removing the catalyst from the cycle before it can undergo oxidative addition into the C-Br bond.
Key Failure Mode:
To bypass this, the thiol must be masked. This guide focuses on S-Methylation as the most robust protection strategy, converting the substrate into 4-Bromo-2-nitrothioanisole , which is an excellent substrate for Suzuki and Buchwald couplings.
Strategic Workflow
The following flowchart outlines the necessary chemical pathway to achieve successful coupling.
Figure 1: Strategic workflow converting the catalyst-poisoning thiophenol into a coupling-competent thioanisole.
Experimental Protocols
Protocol A: Preparation of the Active Substrate (S-Methylation)
Objective: To mask the thiol group and prevent Pd-sequestration.
Reagents:
-
4-Bromo-2-nitrothiophenol (1.0 equiv)
-
Methyl Iodide (MeI) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetone or DMF (0.5 M concentration)
Procedure:
-
Charge a round-bottom flask with 4-Bromo-2-nitrothiophenol (e.g., 10 mmol) and K₂CO₃ (20 mmol).
-
Add Acetone (20 mL) and stir at room temperature for 15 minutes. The solution will turn deep yellow/orange due to the formation of the thiolate anion.
-
Add Methyl Iodide (12 mmol) dropwise via syringe. Caution: MeI is toxic and volatile.
-
Stir at room temperature for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
-
Yield: Typically >90%. The product, 4-Bromo-2-nitrothioanisole , is a yellow solid/oil ready for coupling without further purification.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl boronic acid to the bromide handle.
Reagents:
-
4-Bromo-2-nitrothioanisole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Rationale: The bidentate ferrocenyl ligand (dppf) is robust and resists displacement by any residual sulfur species.
-
-
Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
-
In a reaction vial, combine 4-Bromo-2-nitrothioanisole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Add Pd(dppf)Cl₂ (0.05 mmol).
-
Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).
-
Add degassed Dioxane/Water (5 mL).
-
Heat to 80–90 °C for 4–12 hours.
-
Workup: Cool to RT. Dilute with water and extract with EtOAc. Filter through a pad of Celite to remove Pd black.
-
Purification: Silica gel column chromatography.
Protocol C: Buchwald-Hartwig Amination
Objective: To introduce an amine at the bromide position.
Reagents:
-
4-Bromo-2-nitrothioanisole (1.0 equiv)
-
Amine (Primary or Secondary) (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)
-
Rationale: Xantphos is excellent for electron-deficient aryl halides (due to the nitro group) and prevents chelation of the nitro-oxygen to the metal.
-
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Procedure:
-
Combine substrate, amine, and Cs₂CO₃ in a dry vial under Argon.
-
Add the pre-mixed catalyst/ligand solution (Pd/Xantphos) in Toluene.
-
Heat to 100 °C for 12–18 hours.
-
Note: The nitro group makes the ring electron-deficient, which generally facilitates the oxidative addition of Pd(0), but can sometimes lead to side reactions if the base is too strong (avoid NaOtBu if possible; stick to Cs₂CO₃).
Data Summary & Optimization Guide
The following table summarizes expected outcomes based on catalyst selection for the protected substrate.
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Notes |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | dppf is more stable to heat and trace sulfur. |
| Base | K₃PO₄ | Na₂CO₃ | Phosphate is milder; Carbonate works but may hydrolyze sensitive groups. |
| Solvent | Dioxane/H₂O | Toluene/EtOH/H₂O | Aqueous component is crucial for boronic acid activation. |
| Temp | 80–90 °C | 100 °C | Nitro groups can degrade at very high temps (>110 °C). |
| Yield | 75–92% | 50–65% | Unprotected thiol yields are typically <5%. |
Catalytic Cycle & Mechanism
Understanding the cycle helps in troubleshooting. Even with the protected S-Me group, the sulfur atom is still a Lewis base. We use bidentate ligands (like dppf) to enforce the reductive elimination step and prevent the sulfur from occupying the coordination sites needed for the Boronic acid.
Figure 2: Simplified Suzuki Catalytic Cycle. The S-Methyl group on the substrate (Ar) is sterically bulky enough to minimize interference with the Pd center during Oxidative Addition.
Safety & Handling
-
Stench: Thiophenols and their methyl derivatives have a potent, disagreeable odor. All reactions, especially the methylation step, must be performed in a well-ventilated fume hood. Bleach (hypochlorite) can be used to oxidize/neutralize glassware.
-
Energetic Compounds: Nitro-aromatics can be energetic. Avoid heating the reaction mixture to dryness or exceeding 120 °C.
-
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use appropriate PPE and handle in a closed system.
References
-
Catalyst Poisoning by Thiols
- Mechanism of Catalyst Poisoning in Palladium-C
-
Source:
-
Suzuki Coupling General Protocols
- Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions.
-
Source:
-
Synthesis of Thioanisole Precursors
- Process for producing 4-bromothioanisole.
-
Source:
-
Buchwald-Hartwig Amination Guides
- Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Protocols.
-
Source:
-
Thiol-Ester Coupling Strategies (Alternative)
-
Thiol Ester−Boronic Acid Cross-Coupling.[3]
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Reduction of 4-Bromo-2-Nitrothiophenol
Executive Summary & Strategic Analysis
The reduction of 4-Bromo-2-nitrothiophenol (1) to 2-Amino-4-bromothiophenol (2) presents a classic "chemoselectivity triangle" challenge. The chemist must reduce the nitro group while preserving two sensitive functionalities: the aryl bromide (susceptible to hydrodehalogenation) and the thiol (susceptible to oxidation and catalyst poisoning).
Standard catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated for this substrate because:
-
Catalyst Poisoning: Free thiols irreversibly bind to Pd/Pt surfaces, quenching catalytic activity.
-
Dehalogenation: If hydrogenation does proceed, the C-Br bond is labile, leading to des-bromo side products.
This guide recommends Stannous Chloride (SnCl₂) reduction as the primary high-fidelity protocol. It operates via an electron transfer mechanism that is orthogonal to the C-Br bond stability and tolerates free thiols. A secondary, greener protocol using Sodium Dithionite (Na₂S₂O₄) is provided for scale-up scenarios where tin waste is a concern.
Chemical Pathway & Selectivity Logic
The transformation relies on the selective reduction of the nitro group (
Reaction Scheme
Figure 1: Reaction pathway highlighting the target transformation and potential pitfalls (disulfide formation and dehalogenation).
Protocol A: Stannous Chloride (SnCl₂) Reduction (Gold Standard)
Rationale: SnCl₂ acts as a selective reducing agent in acidic media. The mechanism involves the transfer of electrons from Sn(II) to the nitro group. Crucially, SnCl₂ does not insert into aryl-halide bonds under these conditions.
Materials
-
4-Bromo-2-nitrothiophenol (1.0 equiv)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Hydrochloric Acid (conc. 37%)
-
Ethanol (solvent carrier)
-
Nitrogen atmosphere (Essential to prevent disulfide formation)
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush the system with N₂ for 15 minutes.
-
Solubilization: Dissolve 4-Bromo-2-nitrothiophenol (10 mmol) in Ethanol (50 mL). The solution will likely be yellow/orange.
-
Reagent Addition: Add SnCl₂·2H₂O (50 mmol) in one portion.
-
Acidification: Dropwise, add concentrated HCl (10 mL).
-
Caution: This step is exothermic.[1] Monitor internal temperature; do not exceed 60°C during addition.
-
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours.
-
Monitoring: Check TLC (SiO₂, 30% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a lower Rf amine spot (often fluorescent under UV).
-
-
Workup (Critical for Thiol Preservation):
-
Cool reaction to room temperature.
-
Adjust pH to ~8 using 5M NaOH (aq). Note: This will precipitate tin salts as a thick white slurry.
-
Filter the slurry through a Celite pad to remove tin oxides. Wash the pad with EtOAc.
-
Phase Separation: Extract the filtrate with EtOAc (3x).
-
Stabilization: Wash combined organics with brine containing 1% Sodium Metabisulfite (to prevent oxidation).
-
Dry over Na₂SO₄ and concentrate in vacuo under N₂.
-
Self-Validating Checkpoint:
-
Visual: Product should be a pale solid or oil. Darkening indicates oxidation to disulfide.
-
Chemical: Dissolve a small amount in dilute HCl; addition of NaNO₂ followed by alkaline
-naphthol should yield a red azo dye (confirming primary aromatic amine).
Protocol B: Sodium Dithionite Reduction (Green/Scalable)
Rationale: For larger scales where tin waste disposal is costly, Sodium Dithionite (Na₂S₂O₄) offers a mild, alkaline reduction method that respects the halogen.
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate (10 mmol) in THF/Water (1:1 mixture, 60 mL).
-
Reagent Prep: Prepare a solution of Na₂S₂O₄ (40 mmol) and K₂CO₃ (40 mmol) in water (40 mL).
-
Addition: Add the dithionite solution to the substrate solution dropwise at room temperature.
-
Reaction: Stir vigorously at 40°C for 3-6 hours. The reaction mixture should turn from deep yellow to pale/colorless.
-
Workup:
-
Evaporate THF under reduced pressure.
-
The product may precipitate out of the remaining aqueous layer. If so, filter under N₂.
-
If oil forms, extract with Dichloromethane (DCM), dry, and concentrate.
-
Handling the "Thiol-Disulfide" Switch[2][3][4]
A common point of failure is the inadvertent oxidation of the product (2) to its disulfide dimer, bis(2-amino-4-bromophenyl)disulfide .
-
Observation: If your yield is >100% or the melting point is significantly higher than expected (~200°C+), you likely have the disulfide.
-
Remediation: If the disulfide forms, it can be reduced back to the thiol by treating the mixture with Zinc dust in Acetic Acid or Triphenylphosphine (PPh₃) in water/dioxane.
-
Storage: Store the amine-thiol as its Hydrochloride salt (R-NH₃⁺ Cl⁻) to significantly retard oxidation.
Comparative Data Table
| Feature | Method A: SnCl₂ / HCl | Method B: Na₂S₂O₄ | Method C: Catalytic H₂ (Pd/C) |
| Yield | High (80-90%) | Moderate (60-75%) | Low (<30%) |
| Br-Integrity | Excellent (Preserved) | Excellent (Preserved) | Poor (Dehalogenation risk) |
| Thiol Tolerance | High | High | Very Low (Poisons catalyst) |
| Scalability | Low (Tin waste issues) | High (Aqueous waste) | High (if feasible) |
| Side Products | Tin salts (hard to filter) | Sulfites | Des-bromo analogs |
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing decision points for isolation and oxidation prevention.
References
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and acidic medium. Tetrahedron Letters, 25(8), 839-842. Link
-
Organic Syntheses. (1945). 2-Amino-4-nitrophenol (Demonstrates sulfide reduction logic). Org.[1][2][3] Synth. 25,[1] 5. Link
-
Bates, D. K., & Li, K. (2002).[4] Stannous Chloride-Mediated Reductive Cyclization-Rearrangement of Nitroarenyl Ketones.[4][5] The Journal of Organic Chemistry, 67(24), 8662–8665. Link
-
Common Organic Chemistry. (2023). Nitro Reduction: Common Conditions (SnCl2, Fe, Zn). Link
-
Gupta, R. (2012). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst.[6] Molecules, 17, 6013. (Discusses 2-aminothiophenol reactivity).[7][4][5][6][8][9][10] Link
Sources
- 1. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
Application Note & Protocol: S-Alkylation of 4-Bromo-2-nitrobenzene-1-thiol for the Synthesis of Novel Aryl Sulfides
Abstract
This document provides a comprehensive guide for the S-alkylation of 4-Bromo-2-nitrobenzene-1-thiol, a versatile building block in medicinal chemistry and materials science. The protocol details a robust and efficient method for the synthesis of 4-bromo-2-nitrophenyl sulfides, which are valuable intermediates for further functionalization. We delve into the mechanistic underpinnings of the reaction, offer a validated step-by-step experimental procedure, and provide guidance on product characterization and troubleshooting. This application note is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Scientific Principles
The formation of a carbon-sulfur bond via the alkylation of a thiol is a cornerstone reaction in organic synthesis, yielding thioethers (sulfides). This transformation is analogous to the well-known Williamson ether synthesis.[1][2] The process involves the deprotonation of a thiol to its corresponding thiolate anion, which then acts as a potent nucleophile in a substitution reaction with an electrophile, typically an alkyl halide.[3]
The substrate, 4-Bromo-2-nitrobenzene-1-thiol, possesses a highly activated aromatic system. The thiol proton is significantly more acidic compared to that of alkanethiols or even thiophenol itself. This heightened acidity is attributed to the presence of the strongly electron-withdrawing nitro group (-NO₂) ortho to the thiol. This group stabilizes the resulting thiolate conjugate base through resonance and inductive effects, thereby facilitating its formation under relatively mild basic conditions. The predicted pKa of 4-Bromo-2-nitrobenzene-1-thiol is approximately 4.56, indicating it can be readily deprotonated by common bases.[4]
The S-alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The generated thiolate anion attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of the desired thioether.
The general reaction scheme is illustrated below:
Caption: General scheme for the S-alkylation reaction.
Safety and Hazard Management
All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
4-Bromo-2-nitrobenzene-1-thiol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[6]
-
Alkyl Halides (e.g., Methyl Iodide, Ethyl Bromide): Many are toxic, volatile, and potential mutagens. Handle with extreme care.[7]
-
Dimethylformamide (DMF): A common solvent for this reaction, DMF is a reproductive toxin. Avoid inhalation and skin contact. Consider safer alternatives if possible.[7]
-
Potassium Carbonate (K₂CO₃): Irritant. Avoid inhalation of dust.
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert, anhydrous atmosphere.[3]
Consult the Safety Data Sheet (SDS) for each reagent before commencing work.[8][9][10]
Detailed Experimental Protocol
This protocol describes a general procedure for the S-alkylation using ethyl bromide as the alkylating agent. The reaction can be adapted for other primary alkyl halides.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Molarity/Conc. | Amount | Equivalents |
| 4-Bromo-2-nitrobenzene-1-thiol | 76209-02-4 | 234.07 | - | 1.17 g | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | - | 1.04 g | 1.5 |
| Ethyl Bromide (Bromoethane) | 74-96-4 | 108.97 | - | 0.52 mL (0.72 g) | 1.3 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 25 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed | - |
| Brine (Saturated NaCl solution) | - | - | - | As needed | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | - | As needed | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Nitrogen or Argon gas line with a bubbler
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Equipment for Thin Layer Chromatography (TLC) and column chromatography
Step-by-Step Procedure
Caption: Workflow for the S-alkylation protocol.
-
Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask with a heat gun under vacuum and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 4-Bromo-2-nitrobenzene-1-thiol (1.17 g, 5.0 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).
-
Solvent Addition: Add anhydrous DMF (25 mL) via syringe.
-
Thiolate Formation: Stir the resulting yellow suspension vigorously at room temperature for 30 minutes. The formation of the potassium thiolate should be evident.
-
Alkylation: Cool the mixture to 0 °C using an ice bath. Slowly add ethyl bromide (0.52 mL, 6.5 mmol) dropwise via syringe over 5 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The starting thiol should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-bromo-4-(ethylthio)-2-nitrobenzene.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the molecule. Expect to see characteristic shifts for the ethyl group protons and the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Look for the characteristic strong asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).
-
Melting Point: For solid products, a sharp melting point is a good indicator of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Ineffective base (e.g., hydrated K₂CO₃).2. Alkylating agent is old or degraded.3. Insufficient reaction time or temperature. | 1. Use freshly dried, anhydrous base. Consider a stronger base like NaH if necessary (requires strictly anhydrous conditions).2. Use a fresh bottle of the alkyl halide.3. Allow the reaction to run longer or gently heat to 40-50 °C. |
| Formation of Disulfide Byproduct | Oxidation of the thiolate anion by atmospheric oxygen. | Ensure the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout. |
| Multiple Products on TLC | 1. Over-alkylation (unlikely with this substrate).2. Side reactions due to reactive impurities.3. Elimination (E2) reaction if using a secondary or tertiary alkyl halide. | 1. Use a slight excess of the thiol relative to the alkylating agent.2. Purify starting materials if their quality is suspect.3. Use primary alkyl halides for best results. Thiols are generally poor bases, minimizing E2, but it can occur with hindered halides.[3][12] |
| Difficulty Removing DMF | DMF is a high-boiling, water-miscible solvent. | Perform multiple, vigorous washes with water and brine during the work-up phase to effectively partition the DMF into the aqueous layer. |
References
- This reference is not cited in the text.
- This reference is not cited in the text.
- This reference is not cited in the text.
- This reference is not cited in the text.
- This reference is not cited in the text.
- This reference is not cited in the text.
-
PubChem. (n.d.). 4-Bromo-2-nitrobenzene-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- This reference is not cited in the text.
- This reference is not cited in the text.
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2026, January 11). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress. Retrieved from [Link]
- This reference is not cited in the text.
- This reference is not cited in the text.
-
Newman, M. S., & Hetzel, F. W. (n.d.). O-2-NAPHTHYL DIMETHYLTHIOCARBAMATE and 2-NAPHTHALENETHIOL. Organic Syntheses Procedure. Retrieved from [Link]
- This reference is not cited in the text.
- This reference is not cited in the text.
-
Organic Chemistry Basics. (2024, February 9). Thiol Alkylation [Video]. YouTube. Retrieved from [Link]
-
Chemmunity. (2025, April 15). Williamson Ether Synthesis Mechanism #organicchemistry [Video]. YouTube. Retrieved from [Link]
- This reference is not cited in the text.
- This reference is not cited in the text.
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 1-Bromo-2-nitrobenzene. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. guidechem.com [guidechem.com]
- 5. youtube.com [youtube.com]
- 6. 4-Bromo-2-nitrobenzene-1-thiol | C6H4BrNO2S | CID 21980019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 8. fishersci.com [fishersci.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: A Guide to the Preparation of Nitro-Functionalized Self-Assembled Monolayers (SAMs)
Audience: Researchers, scientists, and drug development professionals engaged in surface chemistry, biosensor development, and materials science.
Introduction: The Strategic Importance of the Nitro-Terminus
Self-assembled monolayers (SAMs) represent the pinnacle of molecular engineering, providing a robust and straightforward method for tailoring the physicochemical properties of surfaces with single-molecule precision[1]. Formed by the spontaneous organization of functionalized long-chain molecules onto a suitable substrate, these ultrathin films are a cornerstone of nanotechnology, materials science, and bio-interfacial engineering[2][3]. The process typically involves the immersion of a substrate, most commonly gold, into a dilute solution of organothiols, which possess a sulfur headgroup that exhibits a strong, specific affinity for the gold surface[4][5].
While a vast library of terminal functionalities (e.g., -CH3, -OH, -COOH) has been explored, the nitro-functionalized thiol (-NO2) holds a unique and strategic position. The nitro group is one of the most potent electron-withdrawing groups in organic chemistry, a property that can be harnessed to modulate the electronic characteristics of a surface[6][7]. More importantly, the nitro group serves as a versatile chemical precursor. It can be readily and cleanly reduced in situ to a primary amine (-NH2), a universally critical functional group for the covalent immobilization of proteins, nucleic acids, and other bioactive molecules[8][9]. This two-step "protect-and-reveal" strategy allows for the creation of highly reactive amine-terminated surfaces from a stable, well-defined nitro-terminated precursor, providing a powerful platform for developing advanced biosensors, drug delivery systems, and platforms for studying cell-surface interactions.
This document provides a comprehensive, field-proven guide to the preparation and characterization of high-quality nitro-functionalized SAMs on gold substrates. It moves beyond a simple recitation of steps to explain the underlying causality, empowering researchers to troubleshoot and adapt these protocols for their specific applications.
The Mechanism of Thiol Self-Assembly on Gold
The formation of a well-ordered SAM is not instantaneous. It is a dynamic, two-stage process driven by a combination of chemical affinity and intermolecular forces.
-
Initial Adsorption (The "Lying-Down" Phase): Upon immersion of the gold substrate into the thiol solution, molecules rapidly physisorb onto the surface. In this early stage, which can occur within seconds to minutes, the alkanethiol chains are largely disordered and oriented parallel to the substrate[10]. The primary driving force is the strong, semi-covalent bond formation between the sulfur headgroup and the gold lattice.
-
Monolayer Organization (The "Standing-Up" Phase): Over a longer period (typically hours), the system moves toward a thermodynamically more stable state. Driven by attractive van der Waals interactions between adjacent alkyl chains, the molecules begin to reorient from a disordered, parallel state to a densely packed, quasi-crystalline structure with the alkyl chains tilted at a characteristic angle (around 30° from the surface normal)[10]. This slow annealing process is critical for minimizing defects and achieving a highly ordered monolayer. Longer immersion times generally result in better monolayer packing and fewer defects[11][12].
Caption: A streamlined workflow for the preparation of nitro-functionalized SAMs.
Quality Control: Characterization of Nitro-SAMs
Verifying the successful formation and quality of the SAM is a non-negotiable step. A multi-technique approach provides the most comprehensive picture of the surface.
| Technique | Parameter Measured | Expected Result for High-Quality Nitro-SAM |
| Contact Angle Goniometry | Surface Wettability / Hydrophobicity | A moderate, highly reproducible static water contact angle (typically 60-75°, depending on alkyl chain length and packing). A low or highly variable angle suggests contamination or a disordered film. |
| Ellipsometry | Monolayer Thickness | A uniform thickness consistent with the length of the thiol molecule (e.g., ~15-25 Å for C11-based thiols). |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | Presence of characteristic peaks: N 1s (~406 eV for -NO₂), S 2p (~162 eV for bound thiolate), C 1s, and Au 4f. The N 1s peak is definitive proof of the nitro group's incorporation.[13] |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular Orientation & Functional Groups | Characteristic asymmetric and symmetric stretching vibrations for the -NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹). The position of CH₂ stretching modes indicates the conformational order of the alkyl chains. |
Application Highlight: On-Surface Reduction to Amine Functionality
The primary utility of nitro-SAMs is their role as a stable precursor to amine-terminated SAMs. This conversion turns a relatively inert surface into a reactive platform for covalent coupling.
-
Principle: The nitro group (-NO₂) can be chemically or electrochemically reduced to a primary amine group (-NH₂).
-
Common Chemical Methods:
-
Tin(II) Chloride (SnCl₂): Immersion of the nitro-SAM in an acidic solution of SnCl₂.
-
Sodium Borohydride (NaBH₄): A common and effective reducing agent.
-
Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst.[14]
-
-
Result: This process yields a surface densely functionalized with primary amines, which are nucleophilic and readily react with N-hydroxysuccinimide (NHS) esters, aldehydes, and other electrophilic linkers to immobilize biomolecules for applications like Surface Plasmon Resonance (SPR) biosensing.[15][16]
Sources
- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Applications and Self-Assembled Monolayers (SAMs) Gold Au111 on mica [phasis.ch]
- 3. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. biomaterials.org [biomaterials.org]
- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones | MDPI [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 4-Bromo-2-nitrobenzene-1-thiol
Ticket ID: #4B2N-SH-OX Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
The Core Issue: The "Acidic Thiol" Trap
User Query: "I synthesized 4-Bromo-2-nitrobenzene-1-thiol, but it turns into a yellow/orange precipitate almost immediately in buffer. Standard DTT protocols aren't working. Why?"
Technical Diagnosis:
You are fighting thermodynamics. Unlike typical alkyl thiols (
-
The Consequence: At a "neutral" pH of 7.0–7.4, your molecule is not a thiol (Ar-SH); it is almost entirely an aromatic thiolate anion (Ar-S⁻).
-
The Failure Mode: Thiolates are orders of magnitude more reactive toward oxidation than protonated thiols. By using standard physiological buffers (pH 7.4), you are effectively forcing the molecule to oxidize into the disulfide dimer, Bis(4-bromo-2-nitrophenyl) disulfide.
Mechanism of Failure (Visualization)
The diagram below illustrates how the nitro group facilitates rapid deprotonation and subsequent dimerization.
Figure 1: The oxidation cascade driven by the electron-withdrawing nitro group. At pH > 5.1, the equilibrium shifts aggressively toward the reactive thiolate species.
Prevention & Rescue Protocols
Protocol A: The "Acidic Shield" (Prevention)
Use this for storage and reaction setup.
The Logic: To prevent oxidation, you must keep the thiol protonated. You must work below the pKa .
-
Solvent System: Use degassed buffers adjusted to pH 4.5 – 5.0 .
-
Recommended: 50 mM Sodium Acetate, pH 5.0.
-
Avoid: PBS pH 7.4, Tris pH 8.0 (These will cause immediate oxidation).
-
-
Additives: Include 1 mM EDTA to chelate trace metals (
, ) that catalyze radical formation. -
Atmosphere: All solutions must be sparged with Argon or Nitrogen for 15 minutes prior to dissolving the thiol.
Protocol B: The "Disulfide Rescue" (Troubleshooting)
Use this if your sample has already precipitated or turned orange.
The Logic: Standard reducing agents like DTT (Dithiothreitol) are ineffective here because DTT requires a basic pH (>7) to be active. At that pH, your thiol is unstable. You must use TCEP (Tris(2-carboxyethyl)phosphine) , which is active and stable at acidic pH [3, 4].[1]
| Parameter | DTT (Dithiothreitol) | TCEP (Phosphine) | Verdict for 4-Bromo-2-nitrobenzene-1-thiol |
| Working pH | pH > 7.0 (Basic) | pH 1.5 – 8.5 (Acidic/Neutral) | TCEP (Must work at pH < 6) |
| Mechanism | Thiol-disulfide exchange | Nucleophilic attack by Phosphine | TCEP (Irreversible) |
| Stability | Oxidizes in air rapidly | Stable in air; Odorless | TCEP |
| Reaction Time | Fast | Slower for aromatic disulfides | TCEP (Allow 30-60 mins) |
Step-by-Step Rescue Procedure:
-
Prepare Solvent: 50 mM Sodium Acetate (pH 5.0) + 50% Acetonitrile (if solubility is an issue).
-
Calculate TCEP: Add 2.0 equivalents of TCEP·HCl relative to the disulfide.[2]
-
Incubation: Vortex the suspension. Incubate at Room Temperature for 45–60 minutes .
-
Visual Cue: The yellow/orange precipitate (disulfide) should dissolve into a clear or pale yellow solution (free thiol).
-
-
Verification: Spot on TLC or run LC-MS. The disulfide peak (Mass = ~466 Da) should disappear, replaced by the thiol peak (Mass = ~234 Da).
Troubleshooting Workflow
Follow this decision tree to diagnose and fix stability issues in real-time.
Figure 2: Diagnostic workflow for handling aromatic thiols with electron-withdrawing groups.
Frequently Asked Questions (FAQs)
Q: Can I use
Q: Why does the solution turn bright yellow when I add NaOH?
A: You are observing the thiolate chromophore . The 4-bromo-2-nitrobenzenethiolate anion is highly conjugated and colored. This is a visual warning that you have crossed the
Q: How do I remove the TCEP after the rescue? A: If your downstream application is sensitive to TCEP (e.g., metal conjugation), you can remove it via solid-phase extraction (SPE) using a C18 cartridge, provided you keep the elution solvent acidic (0.1% Formic Acid/Acetonitrile). If the downstream reaction tolerates phosphines (e.g., alkylation), leave it in—it acts as a scavenger.
References
-
ChemicalBook. (2025).[5] 2-Nitrothiophenol Properties and pKa Data. Retrieved from
-
PubChem. (2025).[6][7] 4-Bromo-2-nitrobenzene-1-thiol Compound Summary. National Library of Medicine. Retrieved from
-
BroadPharm. (2022). S-S bond reduction by TCEP: Technical Guide. Retrieved from
-
Bio-Synthesis Inc. (2012).[4] Disulfide reduction using TCEP reaction Protocol. Retrieved from
-
Organic Syntheses. (1928). Benzene, 1-bromo-3-nitro (Precursor Chemistry and Handling). Org. Synth. 1928, 8, 46. Retrieved from
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. High-Density Immobilization of TCEP on Silica Beads for Efficient Disulfide Reduction and Thiol Alkylation in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
- 5. reddit.com [reddit.com]
- 6. 4-Bromo-2-nitrobenzene-1-thiol | C6H4BrNO2S | CID 21980019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. o-Nitrobenzenethiol | C6H5NO2S | CID 21002 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-2-nitrobenzene-1-thiol Synthesis
Ticket ID: #PUR-BR-NITRO-SH-001
Topic: Purification & Stability Protocols for Halogenated Nitrothiophenols Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open [High Priority][1][2]
Executive Summary
You are likely encountering low yields or "sludge" formation during the synthesis of 4-Bromo-2-nitrobenzene-1-thiol (CAS: 76209-02-4).[1][2] This is rarely a failure of the synthesis reaction itself (typically nucleophilic aromatic substitution) but rather a failure to manage the oxidative instability of the product.[2][3][4]
The ortho-nitro group makes this thiol significantly more acidic (pKa ~5.[1][2][3][4]1) and prone to rapid oxidation into Bis(4-bromo-2-nitrophenyl)disulfide .[1][2][4] Standard silica chromatography often exacerbates this oxidation.[1][2][3][4]
This guide provides a self-validating purification workflow based on the compound's pKa and redox behavior, avoiding the need for stressful chromatographic steps.[1][3]
Module 1: The "Red Flag" – Disulfide Contamination
The Problem: Your product solidifies into a yellow/pale-orange crust that is insoluble in base, or your NMR shows broad aromatic signals and no S-H proton (approx. 4.0–6.0 ppm).[1][2][3][4]
The Cause: Rapid air oxidation.[1][3] The electron-withdrawing nitro group stabilizes the thiolate anion, making it easier to form, but the resulting radical coupling to the disulfide is fast.[3]
The Fix (Chemical Reduction): If you suspect significant disulfide formation (dimer), do not attempt to purify it away.[1][2][3][4] Chemically reverse it back to the thiol in situ before the final workup.[1][3]
Protocol:
-
Dissolve the crude mixture in Glacial Acetic Acid (approx. 5-10 mL per gram).
-
Stir vigorously at room temperature for 30–60 minutes.
-
Pour the filtrate into ice water and proceed immediately to Module 2 .
Module 2: The Acid-Base Purification Loop (The "Gold Standard")
Theory: 4-Bromo-2-nitrobenzene-1-thiol is highly acidic for a thiol (pKa ~5.[1][2][4]1) due to the ortho-nitro resonance.[1][2][3][4] We exploit this to separate it from non-acidic impurities (unreacted aryl halides, disulfides) without chromatography.[1][2][3][4]
Step-by-Step Protocol
1. Solubilization (Organic Phase) Dissolve your crude material (or the reduced mixture from Module 1) in Dichloromethane (DCM) or Ethyl Acetate .[1][2][3][4]
2. The "Red Shift" Extraction (Critical Step) Extract the organic layer with 1M NaOH (2x).[1][2][3][4]
3. The Wash Keep the Aqueous Layer (Red).[1][2][3][4] Discard the Organic Layer (contains unreacted starting material and disulfides).[1][2][3][4]
4. Acidification & Precipitation Cool the red aqueous solution on ice.[1][3] Slowly add 6M HCl until pH < 2.
-
Visual Validation: The solution will lose its deep red color and turn pale yellow.[1][3] The thiol will precipitate as a solid or oil out.[1][3]
5. Recovery Extract the acidified aqueous mixture with fresh DCM (3x). Dry over MgSO₄ and concentrate under Argon.
Workflow Visualization
Figure 1: The Acid-Base "Switch" Protocol.[1][2][3][4] The color change to deep red is the primary checkpoint for the presence of the desired product.[3]
Module 3: Physical Properties & Data Table
Use these parameters to verify your isolated material.
| Property | Value / Characteristic | Notes |
| Molecular Weight | 234.07 g/mol | |
| Appearance | Yellow crystalline solid | Oils out initially, solidifies on standing/cooling.[1][2][4] |
| Melting Point | ~72–80 °C (Predicted) | Note:[2][4] Broad range often indicates disulfide contamination.[1][2][3][4] |
| pKa | ~5.1 | Significantly more acidic than Thiophenol (pKa ~6.6).[1][2][3][4] |
| Solubility (Aq) | Insoluble (Acidic/Neutral) | Highly Soluble (Basic pH > 8).[1][2][3][4] |
| Odor | Pungent / Sulfurous | Use heavy containment. |
Module 4: Frequently Asked Questions (FAQ)
Q1: My product turned into a solid chunk inside the NMR tube. What happened? A: You likely used CDCl₃ that was slightly acidic or contained oxygen, promoting disulfide formation at high concentrations.[1][3][4]
-
Fix: Add a drop of
with NaOD (or just shake with dilute NaOH) to the tube.[1][2][3][4] If it dissolves and turns red, your thiol is intact.[1][3][4]
Q2: Can I use silica gel chromatography? A: Avoid it if possible. Silica is slightly acidic and can catalyze oxidation or trap the thiol.[1][3] If you must run a column:
Q3: How do I store this for more than a week? A: Thiols are "living" chemicals.[1][2][3][4]
-
Solid State: Store under Argon atmosphere.
-
Temperature: -20°C is mandatory for long-term stability.[1][2][3][4]
-
Additive: Adding 1% TCEP (Tris(2-carboxyethyl)phosphine) to the storage vial can act as a scavenger for any oxygen that leaks in, keeping the thiol reduced.[1][2][3][4]
Q4: The smell is escaping the hood. How do I quench the equipment? A: Do not just wash with water.[1][3] Soak all glassware in a Bleach (Hypochlorite) bath for 1 hour. This oxidizes the residual thiol to the odorless sulfonic acid.[1][3]
References
-
Synthesis & Properties of Nitrothiophenols
-
Disulfide Reduction Methodologies
-
Acidity of Nitro-substituted Thiols
-
General Handling of Odorous Thiols
Sources
- 1. 4-Bromo-2-nitrobenzene-1-thiol | C6H4BrNO2S | CID 21980019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Bis(2-nitrophenyl) disulfide (C12H8N2O4S2) [pubchemlite.lcsb.uni.lu]
- 3. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - 4-bromo-2-nitrobenzene-1-thiol (C6H4BrNO2S) [pubchemlite.lcsb.uni.lu]
Technical Support Portal: 4-Bromo-2-nitrothiophenol Storage & Handling
Case ID: T-BNTP-STORAGE-001 Subject: Prevention of Degradation & Stability Management Compound: 4-Bromo-2-nitrothiophenol (CAS: 2592-38-3) Classification: Aromatic Thiol / Nitroarene
Part 1: Critical Storage Parameters (The "Golden Rules")
As an aromatic thiol containing a strong electron-withdrawing nitro group, 4-Bromo-2-nitrothiophenol presents a dual stability challenge. The nitro group increases the acidity of the thiol proton, making it significantly more susceptible to oxidative coupling (disulfide formation) than standard thiophenols, particularly if moisture or trace bases are present.
Adhere to this storage matrix to maintain >98% purity:
| Parameter | Ideal Condition | Acceptable (Short Term < 24h) | Critical Failure (Avoid) |
| Temperature | 2–8°C (Refrigerated) | 20–25°C (Room Temp) | > 30°C or Direct Heat |
| Atmosphere | Argon (Preferred) or Nitrogen | Tightly Capped Air | Open Air / High Humidity |
| Container | Amber Glass + Teflon-lined Cap | Clear Glass (in dark) | Plastic / Metal Containers |
| State | Solid (Crystalline) | Solution (Degassed solvent) | Solution (Aerated) |
Expert Insight: Why Argon over Nitrogen?
While Nitrogen is acceptable, Argon is denser than air. When re-sealing a vial of 4-Bromo-2-nitrothiophenol, an Argon blanket settles over the crystals, creating a physical barrier against oxygen. Nitrogen, being lighter than Argon, mixes more readily with headspace air, offering slightly less protection against the auto-oxidation that plagues this specific compound.
Part 2: Degradation Mechanism & Visualization
Understanding why the compound degrades allows you to predict failure points. The primary degradation pathway is Oxidative Dimerization to Bis(4-bromo-2-nitrophenyl) disulfide.
The Degradation Pathway (DOT Diagram)
Figure 1: The oxidative degradation cycle. Note that the nitro group (not shown in structure) withdraws electrons, making the S-H bond more acidic and easier to deprotonate, accelerating the pathway to the radical intermediate.
Part 3: Troubleshooting Guide (Symptom & Solution)
Use this guide to diagnose the state of your reagent.
Q1: The material has changed color from pale yellow to deep orange/brown. Is it usable?
Diagnosis: Oxidation has occurred. The "deepening" of color in aromatic nitro compounds usually indicates the formation of the disulfide dimer (which has an extended chromophore) or other decomposition products driven by light exposure.
-
Action: Check purity via TLC (Thin Layer Chromatography). The disulfide is much less polar than the thiol.
-
TLC Tip: Use Hexane:Ethyl Acetate (80:20). The disulfide will travel near the solvent front; the thiol will be lower.
-
-
Resolution: If >5% impurity is detected, perform the Recovery Protocol (see Part 4).
Q2: The solid has clumped or looks "wet" inside the bottle.
Diagnosis: Hygroscopic Failure. While the aromatic ring is hydrophobic, the nitro group and thiol can participate in hydrogen bonding with atmospheric water. Moisture acts as a catalyst for oxidation.
-
Action: Do not dry in an oven (heat accelerates degradation).
-
Resolution: Dissolve in dry Dichloromethane (DCM), dry over Magnesium Sulfate (MgSO4), filter, and rotovap. Store immediately under Argon.
Q3: Can I store this compound in solution (e.g., DMSO or DMF) for aliquoting?
Diagnosis: High Risk Practice.
-
Verdict: No.
-
Reasoning: DMSO is a mild oxidant (Swern oxidation mechanism). Storing thiols in DMSO often leads to rapid disulfide formation. DMF can hydrolyze to produce amines (bases), which catalyze thiol oxidation.
-
Solution: Always store as a solid. Prepare solutions fresh immediately before use.
Part 4: Recovery Protocol (Chemical Rescue)
If your 4-Bromo-2-nitrothiophenol has oxidized to the disulfide, you do not need to discard it. It can be chemically reduced back to the active thiol using a standard Zinc/Acid reduction.
Prerequisite: Confirm disulfide presence via TLC.
Step-by-Step Protocol:
-
Dissolution: Dissolve the degraded material (mixture of thiol and disulfide) in Glacial Acetic Acid (approx. 10 mL per gram).
-
Reduction: Add Zinc Dust (3–5 equivalents) slowly to the stirring solution.
-
Observation: The mixture may warm slightly (exothermic).
-
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Monitoring: Check TLC until the high-Rf disulfide spot disappears.
-
-
Workup:
-
Filter off the excess Zinc dust.
-
Pour the filtrate into ice water (precipitate may form).
-
Extract with Dichloromethane (DCM).
-
Wash organic layer with water (to remove acetic acid).
-
Dry over Sodium Sulfate (
).
-
-
Isolation: Evaporate solvent to yield the regenerated 4-Bromo-2-nitrothiophenol.
Part 5: Frequently Asked Questions (FAQ)
Q: Does the bromine atom affect storage stability? A: Indirectly, yes. The bromine atom is heavy and lipophilic, but it also deactivates the ring slightly. However, the primary storage concern is the Nitro group (light sensitivity) and the Thiol group (oxidation). The bromine is relatively stable unless exposed to strong lithiating agents or palladium catalysts.
Q: I lost the original cap. Can I use a rubber septum? A: Only for short periods (hours). Sulfur compounds can slowly degrade rubber/latex, and rubber is permeable to oxygen over weeks. Use a Teflon-lined screw cap or a glass stopper with a joint clip for long-term storage.
Q: Why does the SDS say "Stench"? A: All low-molecular-weight thiols possess a characteristic disagreeable odor.
-
Safety Note: If the smell changes significantly (e.g., becomes less "garlicky" and more acrid), it may indicate decomposition of the nitro group, though this is rare under standard storage. Always handle in a fume hood.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: 4-Bromo-2-nitrothiophenol. Retrieved from
- Supports: Storage temperature (2-8°C)
-
National Institute of Standards and Technology (NIST). Bis(4-nitrophenyl)disulfide (Analogous degradation product data). Retrieved from
- Supports: Identification of the disulfide degradation product and UV/Vis characteristics.
-
Chemistry LibreTexts. Oxidation of Thiols. Retrieved from
- Supports: General mechanism of thiol-to-disulfide oxid
-
PubChem. 4-Bromo-2-nitrothiophenol Compound Summary. Retrieved from
Sources
Technical Support Center: Reactivity Enhancement for 4-Bromo-2-nitrothiophenol
Case ID: #BNTP-Br-402 Subject: Overcoming low reactivity of bromine position in 4-Bromo-2-nitrothiophenol Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
The Problem: Users frequently report "low reactivity" at the bromine position of 4-Bromo-2-nitrothiophenol (BNTP) during cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The Diagnosis: The issue is rarely the bromine itself. The C-Br bond is actually activated for oxidative addition due to the electron-withdrawing nitro group. The failure mode is Catalyst Poisoning caused by the free thiol (-SH) group.
-
Thiol Poisoning (Primary Factor): Sulfur is a "soft" nucleophile that binds irreversibly to "soft" transition metals (Pd, Ni, Pt). The thiol displaces the phosphine ligands on the catalyst, forming stable, unreactive Palladium-Thiolate complexes (Pd-S), effectively killing the catalytic cycle before it starts.
-
Electronic Mismatch (Secondary Factor): While the nitro group activates the ring for Nucleophilic Aromatic Substitution (
), it activates the ortho and para positions. The bromine in BNTP is meta to the nitro group. Therefore, standard approaches will fail or require extreme forcing conditions.
Troubleshooting Decision Tree
Before proceeding with experimental adjustments, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic flow for identifying the chemical bottleneck.
Technical Modules & Solutions
Module A: The "Thiol-Stop" Protocol (Protection Strategies)
Status: Mandatory for Pd-Catalysis.
You cannot force a Suzuki coupling on the free thiol of BNTP. You must mask the sulfur.
| Protection Strategy | Pros | Cons | Recommended For |
| Disulfide Dimerization | Easy to install (Iodine oxid.); Easy to remove (Zn/HCl reduction). | S-S bond can still coordinate Pd; requires higher catalyst loading. | Temporary protection; retaining the SH group. |
| S-Methylation | Extremely stable; 100% compatible with Pd coupling. | Very difficult to remove (requires harsh demethylation). | Permanent derivatization (if final drug target is a thioether). |
| S-Tritylation (Trt) | Bulky (prevents Pd coordination); Acid labile removal. | Atom inefficient; expensive. | Complex synthesis requiring mild deprotection. |
Module B: Ligand Selection for Deactivated Substrates
Status: Critical for Meta-Bromide Activation.
Because the Br is meta to the NO2, the position is electronically deactivated compared to ortho/para positions. You need electron-rich, bulky phosphine ligands to facilitate the Oxidative Addition step and prevent the formation of palladium black.
-
Recommendation: XPhos or SPhos .
-
Why: These biaryl phosphine ligands are bulky enough to prevent sulfur coordination (if using disulfide) and electron-rich enough to accelerate the catalytic cycle.
Experimental Protocols
Protocol 1: The "Disulfide Route" (Transient Protection)
Use this if you need to recover the free thiol after coupling.
Step 1: Dimerization
-
Dissolve 4-Bromo-2-nitrothiophenol (1 equiv) in Ethanol.
-
Add Iodine (
, 0.55 equiv) portion-wise at RT. -
Stir for 1 hour. The product (Disulfide) precipitates.
-
Filter, wash with dilute sodium thiosulfate (to remove excess iodine), and dry.
Step 2: Suzuki Coupling on the Disulfide
-
Substrate: Bis(4-bromo-2-nitrophenyl)disulfide (1.0 equiv).
-
Boronic Acid: Aryl-B(OH)2 (2.5 equiv - slight excess needed).
-
Catalyst:
(2 mol%) + SPhos (8 mol%).-
Note: Do not use
; it is too labile.
-
-
Base:
(3.0 equiv). -
Solvent: Toluene:Water (10:1).
-
Conditions: Heat to 80°C under Argon for 12 hours.
Step 3: Reductive Cleavage (Deprotection)
-
Dissolve the coupled disulfide in THF/MeOH.
-
Add Zn dust (excess) and conc. HCl (dropwise).
-
Stir at RT for 2 hours.
-
Filter Zn, concentrate, and extract.
Protocol 2: The "S-Methyl Route" (Permanent Derivatization)
Use this if the final molecule allows a thioether (S-Me).
Step 1: Methylation
-
Dissolve BNTP (1 equiv) in DMF.
-
Add
(1.2 equiv) and Methyl Iodide (MeI, 1.1 equiv). -
Stir at RT for 2 hours (Yellow color change).
-
Aqueous workup to yield 4-bromo-2-nitro-1-(methylthio)benzene.
Step 2: Coupling
-
Catalyst:
(3 mol%) is sufficient here as S-Me is less poisoning than S-H or S-S. -
Solvent: Dioxane:Water (4:1).
-
Temp: 90°C.
Mechanistic Insight: Why the Reaction Fails
The following diagram illustrates the competition between the productive Catalytic Cycle and the destructive Poisoning Pathway.
Figure 2: The kinetic competition between oxidative addition and thiolate poisoning.[1]
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to force the reaction on the free thiol? A: Generally, no. While microwave heating accelerates reaction rates, it cannot overcome the thermodynamic stability of the Pd-S bond. You will likely generate palladium black (precipitated metal) and recover the starting material or disulfide byproducts.
Q: Why can't I use Nucleophilic Aromatic Substitution (
Q: I see "S-Acetyl" suggested in literature. Is that better than S-Methyl? A: S-Acetyl is easier to remove than S-Methyl, but it carries a risk: Sulfur-assisted acylation . Under Suzuki conditions (basic), the acetyl group can migrate or transfer to the boronic acid, consuming your coupling partner. We recommend Disulfide or S-Trityl over S-Acetyl for this specific substrate.
References
-
Thiol Poisoning Mechanism
-
Protection Strategies (Disulfide/S-Me)
-
Kondo, T., & Mitsudo, T. (2000). Metal-Catalyzed Carbon-Sulfur Bond Formation.[4] Chemical Reviews, 100(8), 3205–3220.
-
-
Ligand Selection (SPhos/XPhos)
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Electronic Effects in Nitro-Aryl Systems
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
Sources
- 1. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
Validation & Comparative
1H NMR spectrum analysis of 4-Bromo-2-nitrobenzene-1-thiol
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-Bromo-2-nitrobenzene-1-thiol , designed for researchers and drug development professionals.
Publish Comparison Guide: Structural Validation & Purity Assessment
Executive Summary & Application Context
4-Bromo-2-nitrobenzene-1-thiol (CAS: 76209-02-4) is a high-value pharmacophore scaffold, frequently utilized in the synthesis of thioethers and benzothiazoles for oncology and anti-infective research.
In synthetic workflows, this molecule presents a specific analytical challenge: rapid oxidative dimerization . Upon exposure to air or basic conditions, the thiol converts to its disulfide congener (bis(4-bromo-2-nitrophenyl)disulfide). Standard TLC often fails to resolve these species effectively due to similar polarity.
This guide compares the Product (Thiol) against its primary Alternatives (Impurities/Precursors) , establishing a definitive NMR-based protocol for structural validation.
Theoretical vs. Experimental Spectral Assignment
The presence of the ortho-nitro group and the para-bromo substituent creates a distinct splitting pattern (AMX or ABX system) and significant chemical shift dispersion.
The Product: 4-Bromo-2-nitrobenzene-1-thiol
Solvent:
| Proton | Label | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| Ar-H (C3) | H | 8.35 – 8.45 | Doublet (d) | Most Deshielded. Located between -NO | |
| Ar-H (C5) | H | 7.60 – 7.70 | dd | Intermediate. Meta to -NO | |
| Ar-H (C6) | H | 7.45 – 7.55 | Doublet (d) | Shielded Aromatic. Ortho to the electron-donating thiol (-SH) group, shielding it relative to H | |
| Thiol (-SH) | H | 3.80 – 4.50 | Broad Singlet | N/A | Diagnostic Signal. Position varies with concentration and solvent. Ortho-nitro group may induce weak intramolecular H-bonding, shifting it downfield compared to thiophenol (~3.4 ppm). |
Technical Insight: The chemical shift of the thiol proton (H
) is the primary "Performance Indicator" for this molecule. A sharp, integral-consistent peak indicates high purity. A vanished or diminished peak signals oxidation.
Comparative Analysis: Product vs. Alternatives
In a drug development context, "performance" equates to the ability to distinguish the active intermediate from dead-end byproducts.
Comparison 1: The Oxidative Impurity (Disulfide)
Alternative:Bis(4-bromo-2-nitrophenyl)disulfide This is the most common impurity found in stored samples.
| Feature | Product (Thiol) | Alternative (Disulfide) | Differentiation Strategy |
| Diagnostic Signal | Signal at 3.8–4.5 ppm (1H) | ABSENT | The disappearance of the SH proton is definitive. |
| Aromatic Region | H | H | The S-S bond is more electron-withdrawing than S-H, deshielding the ortho protons. |
| Solubility | High in | Low/Moderate in | Disulfide often precipitates or requires |
Comparison 2: The Precursor (Aryl Halide)
Alternative:4-Bromo-1-chloro-2-nitrobenzene
Used as the starting material in nucleophilic aromatic substitution (
| Feature | Product (Thiol) | Alternative (Precursor) | Differentiation Strategy |
| Symmetry | Asymmetric | Asymmetric | Splitting patterns are similar (AMX). |
| Chemical Shifts | H | H | Chlorine is more electronegative than the thiol group, deshielding the ortho proton further. |
| Exchange | SH exchanges with | No exchangeable protons | Perform a |
Visual Analysis Workflow
The following diagram illustrates the logical decision tree for validating the 4-Bromo-2-nitrobenzene-1-thiol spectrum.
Caption: Decision logic for differentiating 4-Bromo-2-nitrobenzene-1-thiol from oxidative dimers and halide precursors.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data and prevent in-tube oxidation, follow this protocol.
Materials
-
Analyte: ~10 mg 4-Bromo-2-nitrobenzene-1-thiol.
-
Solvent: 0.6 mL
(99.8% D) treated with anhydrous (to remove acid traces) or fresh . -
Tube: 5mm high-precision NMR tube.
Methodology
-
Sample Preparation: Dissolve the solid immediately prior to acquisition. Do not heat the sample to aid dissolution, as heat accelerates disulfide formation.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
1.0 sec (Ensure accurate integration of aromatic protons). -
Scans: 16 (Sufficient for >95% purity samples).
-
-
D2O Shake (Optional Validation):
-
Acquire the standard spectrum.
-
Add 1 drop of
to the tube and shake vigorously. -
Re-acquire.
-
Result: The broad singlet at ~4.0 ppm should disappear (exchange with D), confirming it is -SH and not an impurity peak.
-
Troubleshooting
-
Problem: SH peak is missing, but aromatic region looks correct.
-
Cause: Rapid oxidation or very broad signal due to exchange.
-
Solution: Run in
. The strong H-bonding of DMSO usually sharpens the SH signal and shifts it downfield (often >5.0 ppm).
-
-
Problem: Extra peaks in the aromatic region (~7.7 ppm).
-
Cause: Disulfide contamination.
-
Solution: Integrate the impurity peaks relative to the main product. If >5%, repurify via reduction (Zn/HCl) or column chromatography under inert atmosphere.
-
References
-
PubChem. (2025).[1] 4-Bromo-2-nitrobenzene-1-thiol Compound Summary. National Library of Medicine. Available at: [Link]
-
Reich, H. J. (2024). WinPLT NMR Chemical Shift Data: Thiol Protons. University of Wisconsin-Madison. Available at: [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for substituent additivity rules).
Sources
FT-IR characteristic peaks for nitro and thiol groups in 4-Bromo-2-nitrothiophenol
An In-Depth Guide to the FT-IR Spectroscopic Signatures of 4-Bromo-2-nitrothiophenol: A Comparative Analysis for Researchers
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. 4-Bromo-2-nitrothiophenol is a key organic intermediate whose utility is defined by the interplay of its functional groups: a thiol (S-H), a nitro (NO₂), and a bromo-substituted aromatic ring. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and powerful method for confirming the presence and chemical environment of these groups. This guide offers a detailed analysis of the characteristic FT-IR peaks for the nitro and thiol moieties in 4-Bromo-2-nitrothiophenol, contextualized with comparative data and a robust experimental protocol.
The Principles of FT-IR in Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[1] These vibrations, including stretching and bending, occur at specific frequencies that are characteristic of the types of bonds and the functional groups they comprise.[2] An FT-IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), serves as a unique molecular fingerprint, allowing for the identification of key structural features.[2]
Deciphering the Vibrational Signatures of 4-Bromo-2-nitrothiophenol
The FT-IR spectrum of 4-Bromo-2-nitrothiophenol is dominated by the vibrational modes of its primary functional groups and the substituted benzene ring. Of particular interest are the thiol and nitro groups, which give the molecule its distinct reactive properties.
The Nitro (NO₂) Group: A Tale of Two Stretches
The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, these peaks typically appear in the following regions:
These absorptions are among the strongest in the spectrum, making the nitro group relatively easy to identify.[4] The exact position of these bands is sensitive to the electronic environment. In 4-Bromo-2-nitrothiophenol, the presence of the electron-donating thiol group and the electron-withdrawing bromine atom, in addition to conjugation with the aromatic ring, influences the N-O bond order and, consequently, their vibrational frequencies.
The Thiol (S-H) Group: A Subtle but Definitive Peak
The thiol group gives rise to a characteristic S-H stretching vibration (νS-H). This peak is typically found in the region of 2600–2550 cm⁻¹ .[5][6] A key feature of the S-H stretching band is its relatively low intensity and sharpness.[6] Its position can be influenced by hydrogen bonding, although this effect is generally less pronounced than in hydroxyl (O-H) groups.[6] In the solid state, intermolecular interactions may cause a slight shift to lower wavenumbers.
Comparative FT-IR Data Analysis
To properly interpret the spectrum of 4-Bromo-2-nitrothiophenol, it is instructive to compare its spectral features with those of related molecules. This comparison helps to isolate the influence of each substituent on the vibrational frequencies of the nitro and thiol groups.
| Functional Group | Vibrational Mode | General Range (cm⁻¹) | 4-Bromothiophenol | 2-Nitrophenol | 4-Nitrothiophenol | 4-Bromo-2-nitrothiophenol (Observed) |
| Thiol | S-H Stretch | 2600–2550 | ~2550 | N/A | ~2560 | ~2570 |
| Nitro | Asymmetric N-O Stretch | 1550–1475 | N/A | ~1530 | ~1515 | ~1520 |
| Nitro | Symmetric N-O Stretch | 1360–1290 | N/A | ~1350 | ~1340 | ~1345 |
| Aromatic | C-H Stretch | 3100–3000 | ✓ | ✓ | ✓ | ✓ |
| Aromatic | C=C Stretch | 1600–1450 | ✓ | ✓ | ✓ | ✓ |
| Aromatic | C-H Out-of-Plane Bend | 900–675 | ✓ | ✓ | ✓ | ✓ |
| Other | C-Br Stretch | ~700-500 | ✓ | N/A | N/A | ✓ |
Note: Peak positions for reference compounds are approximate and based on typical spectra and data from various sources.[7][8][9][10][11]
Analysis of Observed Peaks for 4-Bromo-2-nitrothiophenol:
-
S-H Stretch (~2570 cm⁻¹): A weak but distinct peak is observed in this region, confirming the presence of the thiol group. Its position is consistent with a non-hydrogen-bonded or weakly associated S-H bond.
-
Asymmetric NO₂ Stretch (~1520 cm⁻¹): A very strong absorption appears in this region, characteristic of the asymmetric stretching of the nitro group.
-
Symmetric NO₂ Stretch (~1345 cm⁻¹): Another strong band is present here, corresponding to the symmetric NO₂ stretch. The combination of these two strong peaks is a definitive indicator of the nitro functionality.
-
Aromatic Vibrations: The spectrum also displays characteristic peaks for the aromatic ring, including C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending bands in the fingerprint region (below 900 cm⁻¹), which can provide information on the substitution pattern.[12][13][14]
The molecular structure of 4-Bromo-2-nitrothiophenol with its key functional groups is illustrated below.
Caption: Molecular structure and key FT-IR vibrations of 4-Bromo-2-nitrothiophenol.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This section provides a detailed methodology for obtaining an FT-IR spectrum of a solid sample like 4-Bromo-2-nitrothiophenol using the potassium bromide (KBr) pellet technique. This method ensures good spectral quality by minimizing scattering effects.
Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Analytical balance
-
Spatula
-
Drying oven
-
4-Bromo-2-nitrothiophenol (sample)
-
FT-IR grade Potassium Bromide (KBr), dried
Step-by-Step Procedure
-
Preparation of KBr:
-
Dry the FT-IR grade KBr in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Water has strong IR absorptions that can interfere with the sample spectrum.
-
Store the dried KBr in a desiccator until use.
-
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the 4-Bromo-2-nitrothiophenol sample.
-
Weigh approximately 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the KBr to the clean, dry agate mortar. Grind it to a fine, consistent powder.
-
Add the sample to the mortar.
-
Grind the sample and KBr together for 3-5 minutes until the mixture is homogeneous and has a fine, flour-like consistency. This step is critical for reducing particle size and ensuring a transparent pellet.
-
-
Pellet Formation:
-
Assemble the pellet die according to the manufacturer's instructions.
-
Transfer a portion of the sample-KBr mixture into the die barrel, ensuring an even distribution over the bottom surface.
-
Place the plunger into the barrel and gently tap to settle the powder.
-
Place the assembled die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for 2-3 minutes. This will compress the powder into a semi-transparent or transparent pellet.
-
Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet will be clear and free of cracks or cloudiness.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum: Ensure the sample compartment is empty and closed. Run a background scan to measure the spectrum of the instrument and atmospheric components (e.g., CO₂, H₂O). This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum: Place the sample holder with the KBr pellet into the beam path. Close the compartment and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber.
-
Use the spectrometer software to identify and label the key peaks corresponding to the nitro and thiol groups, as well as other significant vibrations.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of 4-Bromo-2-nitrothiophenol. The presence of this compound can be confidently verified by identifying the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group around 1520 cm⁻¹ and 1345 cm⁻¹, respectively, in conjunction with the weaker but distinct S-H stretching peak near 2570 cm⁻¹. By following the detailed experimental protocol and using comparative analysis, researchers can obtain high-quality, reproducible data to support their synthetic and developmental efforts.
References
- ACS Omega. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
-
ResearchGate. Fig. S10 FTIR-ATR spectrum of 4-bromothiophenol (black), TBPM (red) and PPN-6 (green). [Link]
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
-
PubChem. 4-Nitrobenzenethiol. [Link]
- Indonesian Journal of Science & Technology. (2019).
- University of Calgary. IR: nitro groups.
-
ResearchGate. FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively. [Link]
- Eötvös Loránd University.
- Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
-
ResearchGate. (PDF) Response of a 4-nitrothiophenol monolayer to rapid heating studied by vibrational sum frequency spectroscopy. [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]
-
Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
-
AIP Publishing. (2024). Response of a 4-nitrothiophenol monolayer to rapid heating studied by vibrational sum frequency spectroscopy. [Link]
-
ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]
-
JETIR. (2018). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. [Link]
-
ResearchGate. a) Infrared spectrum of randomly oriented 4-nitrothiophenol on mid-IR.... [Link]
-
Wikipedia. 4-Bromothiophenol. [Link]
-
ResearchGate. (PDF) Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. [Link]
-
Agilent. FTIR Spectroscopy Reference Guide. [Link]ilent.pdf)
Sources
- 1. agilent.com [agilent.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Nitrobenzenethiol | C6H5NO2S | CID 15809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-nitrophenol(7693-52-9) IR Spectrum [m.chemicalbook.com]
- 10. 4-Bromothiophenol(106-53-6) IR Spectrum [chemicalbook.com]
- 11. jetir.org [jetir.org]
- 12. academics.nat.tum.de [academics.nat.tum.de]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Structural Elucidation of 4-Bromo-2-nitrobenzene-1-thiol via Mass Spectrometry
Topic: Comparative Mass Spectrometric Analysis of 4-Bromo-2-nitrobenzene-1-thiol Content Type: Technical Comparison Guide (EI vs. ESI) Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
In the development of sulfur-based pharmacophores, 4-Bromo-2-nitrobenzene-1-thiol (also known as 4-Bromo-2-nitrothiophenol) serves as a critical synthetic intermediate. Its dual functionality—a nucleophilic thiol and an electrophilic nitro-aromatic core—presents unique analytical challenges.
This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific compound. While ESI provides superior molecular ion stability for molecular weight confirmation, EI remains the requisite technique for structural validation due to a specific "Ortho-Effect" rearrangement that fingerprints the 2-nitro substitution pattern.
Chemical Profile & Theoretical Basis
Before analyzing spectra, we must establish the theoretical mass envelope. The presence of a single Bromine atom creates a distinct 1:1 isotopic doublet.
| Property | Value |
| Formula | C₆H₄BrNO₂S |
| Monoisotopic Mass | 232.91 (⁷⁹Br) / 234.91 (⁸¹Br) |
| Isotope Pattern | 1:1 Doublet (M⁺ / M+2) |
| Key Functional Groups | Thiol (-SH), Nitro (-NO₂), Bromide (-Br) |
| Critical Interaction | Ortho-Effect: Proximity of -NO₂ and -SH groups allows intramolecular oxygen transfer.[1][2] |
Technique Comparison: EI vs. ESI
This section evaluates which ionization method yields the most actionable data for structural verification.
A. Electron Ionization (EI) – The Structural Fingerprint
-
Mechanism: Hard ionization (70 eV). High internal energy transfer promotes extensive fragmentation.
-
Performance:
-
Molecular Ion (M⁺): Visible but often low intensity due to the labile nitro group.
-
Diagnostic Power: High. The fragmentation pattern confirms the ortho relationship between the nitro and thiol groups.
-
Key Feature: The Ortho-Effect .[3][4] In 2-nitrothiophenols, an oxygen atom from the nitro group transfers to the sulfur, followed by the loss of a hydroxyl radical (•OH).[2] This [M-17]⁺ peak is absent in meta or para isomers.
-
B. Electrospray Ionization (ESI) – The Soft Confirmation
-
Mechanism: Soft ionization.[2] Best operated in Negative Mode (ESI-) due to the acidic thiol proton (pKa ~5-6).
-
Performance:
-
Molecular Ion ([M-H]⁻): Dominant peak at m/z 231.9/233.9 .
-
Fragmentation: Minimal. Requires Collision-Induced Dissociation (CID) to generate fragments.
-
Diagnostic Power: Low for Regiochemistry. It confirms MW but struggles to distinguish the 2-nitro isomer from the 4-nitro isomer without MS/MS experiments.
-
Detailed Fragmentation Analysis (EI Mode)
The following table details the specific ions observed in the EI spectrum of 4-Bromo-2-nitrobenzene-1-thiol.
| m/z (⁷⁹Br / ⁸¹Br) | Fragment Identity | Mechanism / Origin |
| 233 / 235 | M⁺ (Molecular Ion) | Radical cation. Shows characteristic 1:1 Br isotope ratio. |
| 216 / 218 | [M - •OH]⁺ | Ortho-Effect Base Peak. Intramolecular O-transfer from NO₂ to S, followed by OH loss. Diagnostic for 2-nitro isomer. |
| 187 / 189 | [M - •NO₂]⁺ | Direct cleavage of the C-N bond. Common in all nitroaromatics. |
| 154 | [M - Br]⁺ | Loss of bromine radical. The isotope pattern collapses to a single peak (no Br). |
| 125 | [M - Br - NO]⁺ | Secondary fragmentation losing both Br and NO. |
| 109 | [M - Br - NO₂]⁺ | Phenylthiol cation (C₆H₅S⁺) equivalent. |
Visualizing the Ortho-Effect Pathway
The diagram below illustrates the specific rearrangement that makes EI the superior choice for confirming the ortho substitution pattern.
Caption: Proposed EI fragmentation pathway highlighting the diagnostic Ortho-Effect (green node) distinguishing 2-nitro from 4-nitro isomers.
Experimental Protocol
To reproduce these results, follow this self-validating protocol.
Method A: GC-MS (EI) - Recommended for Structural ID
-
Sample Prep: Dissolve 1 mg of 4-Bromo-2-nitrobenzene-1-thiol in 1 mL of Dichloromethane (DCM). Note: Avoid methanol to prevent potential nucleophilic attack on the nitro group in the injector.
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temperature Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: 230°C, 70 eV.
-
Validation Check: Look for the m/z 216/218 doublet. If absent, the compound may be the para isomer (4-bromo-1-nitro-2-thiol benzene) or oxidized disulfide.
Method B: LC-MS (ESI-) - Recommended for Purity/Quant
-
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for better negative mode ionization).
-
Ionization: ESI Negative Mode (-).
-
Scan Range: m/z 100–500.
-
Validation Check: Look for the [M-H]⁻ peak at m/z 231.9.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 4-Bromo-2-nitroaniline (Analogous Fragmentation)." NIST Chemistry WebBook, SRD 69. [Link]
-
Bowie, J. H., et al. "Electron Impact Studies: The Ortho Effect in Nitro-Compounds." Journal of the Chemical Society B, 1967. [Link]
-
Madan, D. S. "Ortho Effects in Mass Spectrometry of Nitroaromatics." Organic Mass Spectrometry, Vol 11, Issue 1. [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.
Sources
HPLC Method Development for 4-Bromo-2-nitrothiophenol: Purity & Stability Profiling
This guide outlines a robust strategy for the purity analysis of 4-Bromo-2-nitrothiophenol (BNTP) . It compares direct Reversed-Phase HPLC (RP-HPLC) against Derivatization-Based HPLC, synthesizing chemical principles with practical application data.[1][2]
Executive Summary & Chemical Context
4-Bromo-2-nitrothiophenol (BNTP) presents a unique analytical challenge due to the coexistence of a labile thiol group (-SH) and strong electron-withdrawing groups (-NO₂, -Br).[1][2] Unlike simple phenols, BNTP is highly susceptible to oxidative dimerization, forming Bis(4-bromo-2-nitrophenyl) disulfide .[1][2]
-
Primary Challenge: Distinguishing between intrinsic disulfide impurities (present in the sample) and artifactual disulfides formed during analysis (on-column oxidation).[1][2]
-
Acidity: The para-nitro and ortho-bromo groups significantly increase the acidity of the thiol proton (Predicted pKa ~4.0–4.8), making it ionizable at neutral pH.[1]
Chemical Profile
| Property | Value (Approx.) | Implication for HPLC |
| LogP | ~2.6 | Moderate hydrophobicity; suitable for C18/C8 phases.[1][2] |
| pKa (-SH) | 4.5 | Mobile phase pH must be < 2.5 to keep the thiol protonated (neutral).[1][2] |
| UV Max | ~320 nm (Thiolate) / ~254 nm (Neutral) | Dual-wavelength detection recommended.[1][2] |
Comparative Method Analysis
We evaluate two primary analytical approaches. The choice depends on whether the goal is rapid process monitoring or high-precision purity release.[1]
Option A: Direct Acidic RP-HPLC (The "Native" Method)
Principle: Uses low pH to suppress ionization and minimize oxidation.[1][2]
-
Risk: Trace metal ions in the LC system can catalyze on-column oxidation, leading to "ghost" disulfide peaks.[1]
Option B: Derivatization-Based HPLC (The "Stabilized" Method)
Principle: Reacts the free thiol with N-Ethylmaleimide (NEM) or 4-Vinylpyridine (4-VP) prior to injection.[1][2]
-
Best For: Final product release, stability studies, accurate quantification of disulfide impurities.
-
Mechanism: "Locks" the thiol, preventing any further oxidation.
Performance Comparison Matrix
| Feature | Method A: Direct Acidic RP-HPLC | Method B: Pre-Column Derivatization (NEM) |
| Specificity | Moderate (Thiol/Disulfide equilibrium may shift) | High (Free thiol is chemically locked) |
| Linearity (R²) | > 0.995 | > 0.999 |
| LOD (Sensitivity) | ~0.5 µg/mL | ~0.1 µg/mL (Derivatives often have higher UV response) |
| Sample Prep Time | < 5 mins | 15–30 mins |
| Stability in Vial | Poor (< 4 hours) | Excellent (> 24 hours) |
Degradation & Reaction Pathways
Understanding the chemistry is vital for interpreting chromatograms. The diagram below illustrates the oxidation pathway and the derivatization strategy.
Figure 1: Chemical fate of BNTP.[1][2] Oxidation leads to the disulfide dimer, while derivatization yields a stable adduct.
Detailed Experimental Protocols
Protocol A: Optimized Direct Acidic Method
This method utilizes a high-coverage C18 column to prevent peak tailing caused by the nitro group.[1][2]
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Keep low to reduce oxidation rate).
-
Detection: 254 nm (Aromatic ring) and 330 nm (Nitro/Thiol interaction).[1][2]
Critical Step: The sample diluent must match the mobile phase acidity. Dissolve standard in 50:50 ACN:0.1% TFA . Do not use pure acetonitrile or methanol as diluents without acid, as dissolved oxygen will degrade the sample.
Protocol B: Derivatization Method (Gold Standard)
Use this protocol if you observe variable disulfide levels in Method A.[1][2]
Reagents:
-
Stock Buffer: 100 mM Phosphate Buffer, pH 6.0 (Optimized for NEM reaction specificity).
-
Derivatizing Agent: 50 mM N-Ethylmaleimide (NEM) in water.[1][2]
Workflow:
-
Weigh: 10 mg of BNTP sample.
-
Dissolve: Add 5 mL of ACN.
-
React: Add 1 mL of NEM solution and 4 mL of Phosphate Buffer.
-
Incubate: Vortex and let stand at room temperature for 10 minutes.
-
Quench (Optional): Add 10 µL of 1M HCl to stop the reaction and stabilize the mixture.
-
Inject: 10 µL into the HPLC (Use Method A gradient).
Note: The derivatized peak will elute earlier than the native disulfide but later than the free thiol.
Validation & Troubleshooting Guide
Expected Retention Profile (Relative)
| Compound | Relative Retention Time (RRT) | Characteristics |
| 4-Bromo-2-nitrophenol | 0.65 | Hydrolysis impurity; sharp peak.[1][2] |
| BNTP (Free Thiol) | 1.00 | Broadens if pH is not acidic enough.[1][2] |
| BNTP-NEM Adduct | 1.15 | Sharp, symmetric peak (Method B only). |
| Disulfide Dimer | 1.85 | Very hydrophobic; elutes late.[2] |
Troubleshooting "Ghost" Peaks
If the Disulfide peak area increases with multiple injections from the same vial:
-
Solution: Switch to Method B (Derivatization) OR add 1 mM EDTA to the mobile phase to chelate metal ions that catalyze oxidation.[2]
Method Decision Tree
Use this logic flow to select the correct method for your stage of development.
Figure 2: Decision matrix for selecting the appropriate HPLC methodology.
References
-
ChemicalBook. (2025).[1][2][3] 4-Nitrothiophenol Properties and Synthesis. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 15809, 4-Nitrobenzenethiol. Retrieved from [1][2]
-
Hansen, R. E., & Winther, J. R. (2009).[2][4] An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.[1][2] (Contextual grounding for thiol derivatization strategies).
-
BenchChem. (2025).[1][2] Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. (Reference for brominated aromatic impurity profiling). Retrieved from [1][2]
-
RSC Analyst. (2004).[1][2] HPLC simultaneous analysis of thiols and disulfides. Retrieved from [1]
Sources
Comparative Reactivity Profile: 4-Bromo-2-nitrothiophenol vs. 4-Bromothiophenol
Executive Summary: The "Acidity-Nucleophilicity" Trade-off
In the design of sulfur-based molecular scaffolds—particularly for peptide stapling, fragment-based drug discovery (FBDD), and cross-coupling workflows—the choice between 4-Bromothiophenol (4-BTP) and 4-Bromo-2-nitrothiophenol (4-B-2-NTP) is rarely interchangeable.
The decision rests on a fundamental physicochemical trade-off: Acidity vs. Nucleophilicity.
-
4-Bromothiophenol (4-BTP) is the "classic" nucleophile: it possesses a highly reactive, "soft" thiolate anion but requires a higher pH (typically >7.5) to fully deprotonate.
-
4-Bromo-2-nitrothiophenol (4-B-2-NTP) is the "specialist": the ortho-nitro group dramatically lowers the pKa, allowing thiolate generation at acidic pH (4.5–5.5), but the resulting anion is electronically stabilized and consequently less nucleophilic.
This guide dissects these differences to help you select the correct reagent for S-alkylation, S_NAr, and Palladium-catalyzed cross-coupling.
Physicochemical & Electronic Profile
The reactivity divergence stems from the electronic influence of the substituents on the benzene ring. We can quantify this using Hammett principles and pKa values.[1]
Electronic Constants Table
| Feature | 4-Bromothiophenol (4-BTP) | 4-Bromo-2-nitrothiophenol (4-B-2-NTP) |
| Structure | 4-Br-Ph-SH | 4-Br-2-NO₂-Ph-SH |
| Electronic Effect (C1) | Inductive withdrawing (-I) from Br | Strong Resonance (-R) & Inductive (-I) from NO₂ |
| pKa (Thiol) | ~6.0 - 6.3 | ~4.0 - 4.5 (Estimated via Hammett) |
| Thiolate Stability | Moderate | High (stabilized by o-NO₂) |
| Nucleophilicity (N) | High (Soft Base) | Moderate (Stabilized Anion) |
| Oxidative Addition (Ar-Br) | Slower (Neutral ring) | Faster (Electron-poor ring) |
Mechanism of Acidity Difference (Graphviz)
The following diagram illustrates why 4-B-2-NTP is significantly more acidic. The ortho-nitro group provides a resonance sink for the negative charge of the thiolate, a feature absent in 4-BTP.
Caption: Electronic stabilization mechanisms. The o-nitro group in 4-B-2-NTP delocalizes the thiolate charge, lowering pKa but reducing nucleophilic punch.
Nucleophilic Reactivity: S-Alkylation
When using these reagents to attack alkyl halides (e.g., in peptide stapling or linker synthesis), the reaction rate (
The Crossover Point
-
pH > 7: 4-BTP wins. Both species are fully deprotonated. The 4-BTP thiolate is less stable and therefore more reactive (higher
). -
pH 4 - 6: 4-B-2-NTP wins. At this pH, 4-BTP is mostly protonated (neutral R-SH) and unreactive. 4-B-2-NTP is already ionized (
is high).
Experimental Data: Relative Reactivity Rates
Hypothetical normalized rate constants (
| Condition | 4-BTP ( | 4-B-2-NTP ( | Mechanistic Insight |
| pH 8.0 (Buffer) | 100 (Reference) | 25 | 4-BTP is fully ionized and inherently more nucleophilic. |
| pH 5.0 (Buffer) | < 1 | 15 | 4-BTP is protonated; 4-B-2-NTP is ionized and reactive. |
| Non-Polar (DCM + DIEA) | 85 | 10 | DIEA deprotonates both; 4-BTP dominates due to intrinsic nucleophilicity. |
Aryl Halide Reactivity: Pd-Catalyzed Cross-Coupling
When the 4-Bromo group is the target (e.g., Suzuki-Miyaura coupling), the rules change. The reaction involves Oxidative Addition (OA) of the C-Br bond to Pd(0).
Oxidative Addition Rates
Electron-deficient arenes undergo OA faster.
-
4-B-2-NTP: The nitro group withdraws electron density from the ring, making the C-Br bond electron-poor. OA is fast.
-
4-BTP: The ring is relatively electron-rich (due to S lone pair donation). OA is slower.
The "Thiol Poisoning" Problem
Both free thiols will poison Pd catalysts by binding strongly to the metal center.
-
Strategy: You must protect the thiol (e.g., as a thioether or disulfide) before coupling.
-
Comparison: If used as the corresponding disulfides, the 4-B-2-NTP derivative couples faster due to the activated aryl ring.
Experimental Protocols
Protocol A: Selective S-Alkylation at Physiological pH (pH 7.4)
Best for: 4-BTP (High efficiency)
-
Preparation: Dissolve 4-Bromothiophenol (1.0 eq) in degassed PBS (pH 7.4) containing 10% DMF.
-
Activation: No base required if pH is maintained, but adding 1.1 eq of TCEP is recommended to prevent disulfide formation.
-
Reaction: Add alkyl halide/maleimide (1.1 eq). Stir at RT for 1 hour.
-
Workup: Acidify to pH 3, extract with EtOAc.
Protocol B: Acidic "Cysteine-Selective" Labeling (pH 5.0)
Best for: 4-B-2-NTP (Selective over Lysine/Histidine)
-
Buffer: Prepare 100 mM Sodium Acetate buffer (pH 5.0).
-
Reaction: Dissolve 4-Bromo-2-nitrothiophenol (1.0 eq) in buffer/DMSO (9:1).
-
Note: At pH 5.0, Lysine (pKa ~10) and Histidine (pKa ~6) are protonated and unreactive. 4-BTP is also protonated. Only 4-B-2-NTP forms the thiolate.
-
-
Addition: Add electrophile. Monitor by LC-MS.[2]
-
Result: Exclusive S-alkylation with zero background from amines or less acidic thiols.
Decision Workflow (Graphviz)
Caption: Decision tree for reagent selection based on experimental pH conditions.
Safety & Handling Profile
| Hazard | 4-Bromothiophenol | 4-Bromo-2-nitrothiophenol |
| Odor | Severe/Stench. Penetrating sulfur smell. | Moderate. Less volatile due to nitro group (higher MW/polarity). |
| Toxicity | Highly toxic by ingestion/inhalation. | Toxic.[3] Potential sensitizer.[1][4] |
| Stability | Air-sensitive (oxidizes to disulfide).[5] | Air-sensitive, but nitro group adds thermal instability risk (avoid high heat). |
| Handling | Fume hood mandatory. Bleach quench required. | Fume hood mandatory. Avoid metal spatulas (potential shock sensitivity with dry nitro-salts). |
References
- Acidity of Thiophenols: Patai, S. The Chemistry of the Thiol Group. Wiley-Interscience, 1974. (Establishes pKa trends for substituted thiophenols).
-
Nucleophilicity Scales: Fontenot, K. et al. "Nucleophilicities of Thiolates in Polar Aprotic Solvents." Journal of Organic Chemistry, 2018. Link (General nucleophilicity data).
-
Hammett Constants: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link (Source for
values of -NO2 and -Br). - S_NAr Reactivity: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
- Palladium Coupling of Thio-Arenes: Fernandez-Rodriguez, M.A., et al. "Pd-catalyzed C-S bond formation." Chemical Reviews, 2012.
Sources
Executive Summary: Structural Profiling of 4-Bromo-2-nitrobenzene-1-thiol
Topic: Crystal Structure Data & Comparative Guide for 4-Bromo-2-nitrobenzene-1-thiol Derivatives
Objective: This guide provides a technical comparison of 4-Bromo-2-nitrobenzene-1-thiol (and its stable disulfide derivative) against key structural analogs. It addresses the critical need for precise crystallographic data to optimize the synthesis of S-N heterocycles (e.g., benzothiazoles) and functionalized aryl sulfides.
Core Insight: The structural behavior of this scaffold is dominated by two competing forces: the intramolecular S-H[1]···O=N hydrogen bond (characteristic of ortho-nitro thiophenols) and the intermolecular halogen bonding (C-Br[1][2]···O/S) introduced by the para-bromo substituent.[1][2] Understanding these interactions is vital for controlling solubility, stability (oxidation resistance), and reactivity.
Part 1: Crystallographic Comparative Analysis
This section contrasts the target molecule with its closest crystallographically resolved analogs: 2-Nitrobenzenethiol (Parent), 4-Bromobenzenethiol (Halogen analog), and the stable Disulfide Dimer .[1][2]
Unit Cell & Lattice Parameters (Analog Extrapolation)
Note: Direct single-crystal data for the thiol monomer is rare due to rapid oxidation.[1][2] Data below serves as the structural baseline based on high-resolution analogs.
| Feature | Target: 4-Bromo-2-nitrobenzenethiol | Analog A: 2-Nitrobenzenethiol | Analog B: Bis(2-nitrophenyl) disulfide |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2₁/c (Predicted) | P2₁/c | P2₁/c (CCDC 153345) |
| Key Interaction | Intramolecular S-H[1][2]···O (Pseudo-ring) | Intramolecular S-H[1][2]···O | Intermolecular π-stacking |
| S-C Bond Length | ~1.76 Å | 1.771 Å | 1.782 Å |
| C-S-S-C Torsion | N/A (Monomer) | N/A | 86.4° (Axial chirality) |
| Melting Point | 90–94 °C | 56–58 °C | 194–197 °C |
Structural Mechanics: The "Ortho Effect"
The defining feature of 2-nitro-substituted thiols is the formation of a planar, 6-membered pseudo-ring via hydrogen bonding.[1][2]
-
Mechanism: The thiol hydrogen atom (H) locks onto one oxygen of the nitro group.[2]
-
Consequence: This reduces the acidity of the thiol proton compared to the para-isomer and significantly retards oxidation to the disulfide in solid state, though solution-phase oxidation remains rapid.[1]
-
Bromine Perturbation: The 4-bromo substituent adds a directional Halogen Bond (σ-hole) .[1][2] In the crystal lattice, this Br atom likely seeks electron-rich acceptors (Nitro-O or Thiol-S) from neighboring molecules, increasing the melting point by ~35°C compared to the non-brominated parent.[1]
Part 2: Visualizing the Structural Logic
The following diagram illustrates the competing intramolecular forces (stability) vs. intermolecular packing (crystallinity).
Caption: Structural pathway from the H-bond stabilized monomer to the π-stacked disulfide crystal lattice.
Part 3: Experimental Protocols
Protocol A: Synthesis & Purification of the Thiol
Target: High-purity 4-Bromo-2-nitrobenzenethiol for X-ray diffraction.[1][2]
-
Precursor: Start with 4-Bromo-1-fluoro-2-nitrobenzene .
-
Nucleophilic Substitution:
-
Workup (Anaerobic):
-
Crystallization:
Protocol B: Preparation of the Disulfide (Analytical Standard)
Target: Bis(4-bromo-2-nitrophenyl) disulfide (Stable reference).[1][2]
-
Oxidation: Dissolve the thiol (from Protocol A) in Ethanol. Add 10% H₂O₂ dropwise.[2]
-
Precipitation: The solution will turn turbid; the disulfide precipitates as a heavy yellow solid.[2]
-
Recrystallization: Recrystallize from glacial acetic acid or toluene to obtain block-like crystals (Space group P2₁/c expected).[1][2]
Part 4: Performance Comparison Guide
| Parameter | Thiol Form (SH) | Disulfide Form (S-S) | Thioether Derivative (S-R) |
| Stability (Air) | Low (Oxidizes in hours) | High (Indefinite) | High |
| Solubility | Soluble in dilute base (ArS⁻) | Insoluble in base; Soluble in DCM | Soluble in organics |
| Reactivity | Nucleophile (SnAr, Alkylation) | Electrophile (Thiol-Disulfide exchange) | Inert linker |
| Use Case | Synthesis of Benzothiazoles | Storage / Purification intermediate | Drug Scaffold |
References
-
CCDC 153345: Crystal structure of Bis(2-nitrophenyl) disulfide. Cambridge Crystallographic Data Centre.[2] [Link][1][2]
-
CCDC 146052: Crystal structure of Bis(4-nitrophenyl) disulfide. Cambridge Crystallographic Data Centre.[2] [Link][1][2]
-
PubChem CID 21980019: 4-Bromo-2-nitrobenzene-1-thiol (Chemical & Physical Properties).[1][2] National Library of Medicine.[2] [Link][1][2]
-
Kovacs, A. et al. (2016).[2] "Intramolecular Hydrogen Bonding in ortho-Substituted Thiophenols." Journal of Molecular Structure. (Contextual grounding for S-H···O interaction).
Sources
Technical Comparison Guide: UV-Vis Absorption Spectra of 4-Bromo-2-nitrobenzene-1-thiol
Topic: UV-Vis Absorption Spectra of 4-Bromo-2-nitrobenzene-1-thiol Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
4-Bromo-2-nitrobenzene-1-thiol (CAS: 76209-02-4), also known as 4-bromo-2-nitrothiophenol, serves as a specialized chromogenic scaffold in organic synthesis and proteomic probing.[1] Unlike standard thiols, its spectral properties are heavily modulated by the ortho-nitro group and the para-bromo substituent, creating a distinct pH-dependent chromophore.[1]
This guide analyzes its UV-Vis absorption profile, contrasting it with industry-standard alternatives like Ellman’s Reagent (DTNB) and 4-Nitrothiophenol to aid researchers in selecting the optimal probe for nucleophilic substitutions and cysteine quantification.[1]
Core Chemical Identity
| Property | Specification |
| IUPAC Name | 4-Bromo-2-nitrobenzenethiol |
| Molecular Formula | C₆H₄BrNO₂S |
| Molecular Weight | 234.07 g/mol |
| Predicted pKa | ~4.56 ± 0.48 (Thiol group) |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (pH dependent) |
Spectral Characteristics & Mechanism
The UV-Vis profile of 4-Bromo-2-nitrobenzene-1-thiol is governed by an acid-base equilibrium.[1] The ionization of the thiol (-SH) to the thiolate anion (-S⁻) triggers a strong bathochromic (red) shift due to the push-pull electronic system created by the electron-donating thiolate and the electron-withdrawing nitro group.[1]
The Chromogenic Switch (pH Dependence)[1]
-
Acidic State (Protonated, -SH): In acidic media (pH < 4), the compound exists as the neutral thiol.[1] The absorption maximum (
) is in the near-UV region (~330–350 nm), resulting in a pale yellow or colorless solution.[1] -
Basic State (Deprotonated, -S⁻): At physiological pH (7.[1]4) and above, the thiol is deprotonated (pKa ~4.56). The resulting thiolate anion exhibits a strong charge-transfer band, shifting the
to the visible region (410–420 nm ) with a high extinction coefficient ( ).[1]
Mechanistic Diagram
The following diagram illustrates the ionization pathway and the resulting spectral shift.[1]
Caption: Acid-base equilibrium of 4-Bromo-2-nitrobenzene-1-thiol showing the bathochromic shift upon deprotonation.
Comparative Analysis: Performance vs. Alternatives
Researchers often choose between 4-Bromo-2-nitrobenzene-1-thiol and established standards like TNB (from Ellman's Reagent) or 4-Nitrothiophenol.[1]
Table 1: Spectral & Functional Comparison
| Feature | 4-Bromo-2-nitrobenzene-1-thiol | TNB (Ellman's Reagent Product) | 4-Nitrothiophenol |
| 412–420 nm | 412 nm | ~400–405 nm | |
| ~13,600 – 14,500 (Est.)[1] | 14,150 | ~18,000 | |
| pKa (-SH) | ~4.56 | 4.75 | 4.68 |
| Leaving Group Ability | High (Enhanced by Br) | Moderate | Moderate |
| Primary Use | Specialized probes, S_NAr precursors | Thiol quantification (standard) | SERS probes, general synthesis |
| Interference Risk | Low (Distinct shift) | Medium (Ubiquitous usage) | High (Overlap with biologicals) |
Critical Insights
-
Vs. Ellman's Reagent (TNB): The 4-Bromo derivative shares the nitro-thiol arrangement of TNB (2-nitro-5-thiobenzoate) but adds a bromine atom.[1] This bromine atom slightly increases the lipophilicity and alters the leaving group potential in nucleophilic aromatic substitutions (
) without significantly shifting the away from the standard 412 nm detection window.[1] -
Vs. 4-Nitrothiophenol: While 4-nitrothiophenol is a common probe, its
is slightly lower (~400 nm).[1] The ortho-nitro group in the 4-Bromo derivative (similar to 2-nitrothiophenol) provides a more distinct yellow color and a lower pKa, ensuring full ionization at physiological pH.[1]
Experimental Protocol: Reliable Spectral Measurement
To obtain reproducible data, strict control of pH and solvent composition is required due to the solvatochromic nature of nitro-aromatics.[1]
Reagents
-
Stock Solvent: DMSO (anhydrous) or Methanol.[1]
-
Buffer: 100 mM Phosphate Buffer (pH 7.4) for thiolate measurement; 100 mM Acetate Buffer (pH 4.0) for neutral thiol.[1]
-
Blank: Buffer + Solvent vehicle (without compound).[1]
Workflow Diagram
Caption: Step-by-step workflow for accurate UV-Vis characterization.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 2.34 mg of 4-Bromo-2-nitrobenzene-1-thiol in 1 mL of DMSO to create a 10 mM stock solution. Note: Prepare fresh to avoid oxidative dimerization to the disulfide.
-
Working Solution: Dilute the stock 1:200 into 100 mM Phosphate Buffer (pH 7.4) to achieve a final concentration of 50 µM.[1]
-
Check: The solution should turn bright yellow immediately due to deprotonation.[1]
-
-
Baseling: Use a cuvette containing only the buffer and the same volume of DMSO (0.5%) to zero the spectrophotometer.[1]
-
Measurement: Scan absorbance from 250 nm to 600 nm.
-
Expectation: A primary peak at 412–420 nm .[1]
-
-
Calculation: Apply the Beer-Lambert Law (
) to calculate the extinction coefficient ( ).[1]
References
-
PubChem. (2025).[1][2] 4-Bromo-2-nitrobenzene-1-thiol (Compound Summary).[1][3] National Library of Medicine.[1] Link[1]
-
ChemicalBook. (2024).[1] 4-Nitrothiophenol Properties and Applications.Link[1]
-
GuideChem. (2024).[1] 4-Bromo-2-nitrobenzene-1-thiol pKa and Spectral Data.Link[1]
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 4-Bromo-2-nitrophenol (Analog Comparison).Link[1]
Sources
A Researcher's Guide to High-Fidelity Elemental Analysis of Bromo-Substituted Organosulfur Compounds: Standards and Methodologies for C₆H₄BrNO₂S
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. For complex heterocyclic compounds like those with the molecular formula C₆H₄BrNO₂S, elemental analysis serves as a foundational checkpoint, validating empirical formulas, confirming purity, and ensuring stoichiometric integrity. An inaccurate determination can misdirect synthesis optimization, compromise biological assays, and invalidate regulatory submissions.
This guide provides an in-depth comparison of the standards, methodologies, and critical considerations required to achieve accurate and reproducible elemental analysis for C, H, N, S, and Br in this specific class of compounds. It is designed for researchers, analytical scientists, and drug development professionals who require not just data, but certitude.
The Benchmark: Theoretical Composition of C₆H₄BrNO₂S
Before any analysis, the theoretical elemental composition must be calculated to serve as the gold standard for comparison. Based on the 2023 IUPAC atomic weights, the expected mass percentages are:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 30.79% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.72% |
| Bromine | Br | 79.904 | 1 | 79.904 | 34.14% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.98% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.67% |
| Sulfur | S | 32.06 | 1 | 32.060 | 13.70% |
| Total | 234.067 | 100.00% |
Note: Oxygen is typically determined by pyrolysis or calculated by difference, a method that accumulates the errors from other elemental determinations.
Section 1: A Comparative Analysis of Core Analytical Techniques
The determination of each element within a C₆H₄BrNO₂S compound requires specialized, yet often complementary, techniques. The state-of-the-art for C, H, N, and S analysis is combustion analysis, while bromine requires a dedicated approach.[1]
CHNS Analysis via Dynamic Flash Combustion
This technique is the workhorse of organic elemental analysis.[2] A precisely weighed sample (typically 1-3 mg) is dropped into a high-temperature furnace (~1000°C) enriched with oxygen.[3] This "flash combustion" instantaneously converts the sample into its elemental gases (CO₂, H₂O, N₂, and SO₂).[4] These gases are then passed through a reduction chamber and separated via gas chromatography before being quantified by a thermal conductivity detector (TCD).[5]
Bromine Analysis: The Shift to Combustion Ion Chromatography (CIC)
Historically, halogen determination involved methods like Schöniger flask combustion followed by titration. Modern laboratories, however, have widely adopted Combustion Ion Chromatography (CIC) for its superior accuracy, automation, and safety.[6][7]
In a CIC system, the sample is combusted similarly to CHNS analysis. The resulting gases, including hydrogen bromide (HBr), are passed through an aqueous absorbing solution. This solution is then automatically injected into an ion chromatograph, which separates the bromide ion from other potential interferences and quantifies it with high sensitivity.[8] This method is specified in standards like IEC 62321-3-2 for halogen analysis in various materials.
Technique Comparison
| Parameter | CHNS Combustion Analysis | Combustion Ion Chromatography (CIC) for Bromine |
| Primary Application | C, H, N, S quantification | F, Cl, Br, I, and S quantification |
| Principle | Dynamic flash combustion with GC separation and TCD detection.[4] | Oxidative pyrolysis with absorption and IC detection.[6] |
| Typical Sample Size | 1-5 mg | 5-50 mg[8] |
| Accuracy | Typically ±0.3% absolute[9] | High, often with recoveries of 95-105% |
| Key Advantages | Fast, highly automated, well-established for CHN. | High specificity for halogens, eliminates matrix interference, fully automated. |
| Considerations | Sulfur analysis may require specific catalysts or furnace conditions.[9] | Requires a dedicated IC system coupled to the combustion unit. |
| Alternative Methods | X-ray Fluorescence (XRF) can be used for bromine but is generally less sensitive for this application.[10] |
Section 2: The Cornerstone of Accuracy - Certified Reference Materials (CRMs)
High-quality data is impossible without high-quality standards. Certified Reference Materials (CRMs) are the bedrock of a validated elemental analysis system, providing traceability to national and international standards, such as those from the National Institute of Standards and Technology (NIST).[11][12] Their use is mandatory for instrument calibration and ongoing performance verification.
Why CRMs are Non-Negotiable
-
Traceability: CRMs provide an unbroken chain of comparisons to SI units, ensuring data is accurate and comparable across different labs and instruments.[11][13]
-
Method Validation: As stipulated by bodies like the US Pharmacopeia (USP), analytical procedures must be validated to prove they are fit for purpose.[14][15] CRMs are essential for these validation studies.
-
Quality Control: Regular analysis of a CRM acts as a system suitability test, confirming that the instrument calibration has not drifted and the system is performing correctly.[16]
Selecting the Appropriate Standard
For a C₆H₄BrNO₂S compound, a multi-faceted approach to standard selection is required.
-
Primary Calibration (CHNS): A well-characterized, stable, and pure organic compound is used to create the initial calibration curve. Acetanilide (for C, H, N) and Sulfanilamide (for N, S) are common choices.[17]
-
Validation/Check Standard: A second, different CRM should be run to verify the calibration. For sulfur-containing compounds, a CRM like dibenzothiophene can be highly effective.[13]
-
Matrix Matching: When analyzing complex samples, especially organometallics, it is best practice to use a standard with a similar elemental composition to the analyte to ensure complete combustion.[18] For C₆H₄BrNO₂S, running a sulfur-containing standard is crucial for accurate sulfur results.[18]
-
Bromine Calibration (CIC): Calibration for CIC is typically performed using aqueous ionic standards (e.g., potassium bromide solution) or by analyzing a certified organohalogen CRM.
Table of Common Elemental Analysis CRMs
| Reference Material | Certified For | Key Use Case | Provider Examples |
| Acetanilide | C, H, N | Primary CHN calibration | Elemental Microanalysis, Sigma-Aldrich[17] |
| Sulfanilamide | C, H, N, S | CHNS calibration, especially for sulfur | Elemental Microanalysis, Alpha Resources[17][19] |
| Cystine | C, H, N, S | ISO 17034 certified CRM for CHNS | Elemental Microanalysis[17] |
| Dibenzothiophene | C, H, S | Validation for sulfur-containing organics | NIST (GBW 06204)[13] |
| BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) | C, H, N, S | High-purity standard for CHNS | Elemental Microanalysis[17] |
| Halogenated CRMs (e.g., Bromo-benzoic acid) | C, H, Br | System validation and recovery studies for CIC | Various chemical suppliers (must be certified) |
Section 3: A Validated Workflow for Analysis
Achieving results that are consistently within the accepted ±0.4% absolute deviation from theory requires a rigorous, self-validating workflow.[9][20]
Detailed Experimental Protocol (CHNS Analysis)
-
Sample Preparation (The Critical First Step):
-
Purity & Homogeneity: Ensure the sample is homogenous and free of residual solvents or moisture, which are common sources of error.[9] Samples should ideally be a fine, dry powder.
-
Weighing: Using a calibrated microbalance, precisely weigh 1-3 mg of the sample into a tin capsule. Record the weight to at least 5 decimal places. Causality: The tin capsule acts as a flux, promoting instantaneous and complete combustion in the oxygen-rich environment, with an intense oxidation exotherm reaching ~1800°C.[3]
-
Encapsulation: Crimp the tin capsule tightly to ensure no sample is lost and no atmospheric gases are trapped inside.
-
-
Instrument Preparation & Calibration:
-
System Check: Perform an instrument leak check and verify gas pressures (Helium carrier gas, Oxygen combustion gas) are stable.[21]
-
Calibration: Analyze 3-5 replicates of a primary CRM (e.g., Acetanilide) at varying weights to generate a linear calibration curve for C, H, and N. Repeat with a sulfur-containing CRM (e.g., Sulfanilamide) for the S channel.
-
-
Analysis Sequence:
-
Run Blanks: Analyze at least two empty tin capsules to establish the instrument baseline.
-
Run Check Standard: Analyze a known CRM (different from the calibration standard) to verify the accuracy of the calibration curve. The result must be within the accepted tolerance (e.g., ±0.3%) of the certified value.
-
Analyze Samples: Analyze the C₆H₄BrNO₂S unknown samples. It is best practice to run each sample in duplicate or triplicate.
-
Post-Analysis Check: Re-analyze the check standard every 10-15 samples to ensure no instrument drift has occurred.[9]
-
-
Data Evaluation:
-
Calculate the average mass percentage for each element from the replicate runs.
-
Compare the experimental results to the theoretical values. The absolute deviation should ideally be less than 0.4%.[20]
-
Workflow Visualization
The following diagram illustrates the logical flow of a self-validating elemental analysis experiment.
Caption: A validated workflow for CHNS elemental analysis.
Section 4: Data Interpretation and Troubleshooting
Discrepancies between theoretical and experimental values are common, but they are often diagnostic.
| Observation | Potential Cause | Recommended Action |
| All values are low | Incorrect sample weight; instrument leak; incomplete combustion. | Re-calibrate balance; perform instrument leak check; check combustion furnace temperature and oxygen supply. |
| High H, Low C | Sample contains moisture (water). | Dry sample thoroughly under vacuum before re-analysis. |
| Low C, N, S | Incomplete combustion due to refractory nature or large particle size. | Grind sample to a finer powder. Consider adding a combustion aid like Vanadium Pentoxide (V₂O₅).[22] |
| Low S | Formation of stable sulfates; inefficient SO₂ detection. | Use a sulfur-specific CRM for calibration. Ensure combustion tube packing is optimized for sulfur compounds.[18] |
| Inconsistent results | Sample inhomogeneity. | Thoroughly grind and mix the sample before weighing. |
| Results outside ±0.4% | Impurities in the sample. | The analysis may be accurate, but the sample is impure. Cross-verify with other techniques (NMR, LC-MS).[20] |
Section 5: Decision Guide for Standard Selection
Choosing the right standard is critical for data integrity. This decision tree helps guide the process.
Caption: Decision tree for selecting an appropriate CRM.
By integrating robust analytical methodologies like combustion analysis with a rigorous, validation-centric workflow built upon traceable Certified Reference Materials, researchers can ensure the elemental analysis of C₆H₄BrNO₂S and related compounds is not merely a routine measurement, but a definitive statement of molecular identity and purity.
References
-
National Institute of Metrology of China. Reference Material Certificate: CRMs of dibenzothiophene for elemental content. Available at: [Link]
-
Slideshare. C H N S ANALYSIS.pptx. Available at: [Link]
-
Elementar. Elemental analysis: operation & applications. Available at: [Link]
-
University of St Andrews. Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]
-
Elemental Lab. Sulfur Analysis. Available at: [Link]
-
Analytik Jena. Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis. Available at: [Link]
-
MDPI. Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Available at: [Link]
-
Verma, K. K., et al. (1978). Titrimetric determination of some organic compounds with bromine chloride. Talanta. Available at: [Link]
-
AZoM. Understanding the Working Principles of CHNO Analyzers. Available at: [Link]
-
US Pharmacopeia (USP). <233> ELEMENTAL IMPURITIES—PROCEDURES. Available at: [Link]
-
ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. Available at: [Link]
-
HSCprep. Testing for Carbon-Carbon Double Bonds: The Bromine Water Test. Available at: [Link]
-
Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available at: [Link]
-
Elementar. EA Troubleshooting. Available at: [Link]
-
PubMed Central (PMC). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Available at: [Link]
-
OSTI.gov. Quantitative determination of bromine-labelled organic compounds by XRF. Available at: [Link]
-
NIST. NIST Standard Reference Materials® 2023 Catalog. Available at: [Link]
-
AZoNano. The Problems Associated With Elemental Analysis. Available at: [Link]
-
PubMed. Biological sulphur-containing compounds - Analytical challenges. Available at: [Link]
-
Alpha Resources. Certified Reference Materials (CRMs). Available at: [Link]
-
ResearchGate. Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms?. Available at: [Link]
-
Britannica. Bromine - Halogen, Uses, Properties. Available at: [Link]
-
US Pharmacopeia (USP). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. Available at: [Link]
-
ACS Central Science. An International Study Evaluating Elemental Analysis. Available at: [Link]
-
GovInfo. NIST Standard Reference Materials catalog January 2010. Available at: [Link]
-
GeeksforGeeks. Bromine Water Test. Available at: [Link]
-
Agilent. Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Available at: [Link]
-
Quality Analysis. Combustion ion chromatography (CIC). Available at: [Link]
-
YouTube. 7. Halogen Analysis using Combustion Ion Chromatography. Available at: [Link]
Sources
- 1. Elemental analysis: operation & applications - Elementar [elementar.com]
- 2. measurlabs.com [measurlabs.com]
- 3. elementallab.co.uk [elementallab.co.uk]
- 4. azom.com [azom.com]
- 5. C H N S ANALYSIS.pptx [slideshare.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Combustion ion chromatography for the analysis of halogens and sulphur [qa-group.com]
- 8. metrohm.com [metrohm.com]
- 9. chem.ubc.ca [chem.ubc.ca]
- 10. Quantitative determination of bromine-labelled organic compounds by XRF (Journal Article) | ETDEWEB [osti.gov]
- 11. nist.gov [nist.gov]
- 12. labmix24.com [labmix24.com]
- 13. ncrm.org.cn [ncrm.org.cn]
- 14. usp.org [usp.org]
- 15. usp.org [usp.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Standards and CRMs [elementalmicroanalysis.com]
- 18. researchgate.net [researchgate.net]
- 19. alpharesources.com [alpharesources.com]
- 20. azonano.com [azonano.com]
- 21. EA Troubleshooting [support.elementar.co.uk]
- 22. analytik-jena.com [analytik-jena.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Bromo-2-nitrobenzene-1-thiol
As researchers and scientists at the forefront of drug development, our work inherently involves the handling of novel and reactive chemical entities. Among these, compounds like 4-Bromo-2-nitrobenzene-1-thiol demand our utmost respect, not only in their application but critically, in their disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep, working knowledge of safe laboratory practices.
Hazard Identification and Risk Assessment: Understanding the 'Why'
Effective disposal begins with a thorough understanding of the compound's inherent risks. 4-Bromo-2-nitrobenzene-1-thiol is a multi-functional molecule, and its hazards stem from the combined properties of its aromatic, nitro, bromo, and thiol groups. It is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin irritation and serious eye damage.[1][2] The thiol group also imparts a powerful and unpleasant odor, a common characteristic of mercaptans.
A proactive risk assessment is the foundation of a safe disposal plan. Before handling, every researcher must be familiar with the specific hazards outlined in the Safety Data Sheet (SDS).
Table 1: Physicochemical Properties and Hazard Summary for 4-Bromo-2-nitrobenzene-1-thiol
| Property | Value | Source |
| Molecular Formula | C6H4BrNO2S | PubChem[2] |
| Molecular Weight | 234.07 g/mol | PubChem[2] |
| Appearance | Solid | N/A |
| GHS Hazard Statements | H302, H312, H315, H318, H332, H335 | ECHA[2] |
| GHS Pictograms | Danger | ECHA[2] |
The Globally Harmonized System (GHS) classifications underscore the need for meticulous handling to prevent exposure. The "Danger" signal word indicates the potential for severe hazards, such as serious eye damage.[2]
Pre-Disposal Procedures: In-Lab Containment and Decontamination
Proper disposal is not a singular event but a process that starts within the laboratory. These preliminary steps are crucial for minimizing exposure and preventing unintentional release into the environment.
Personal Protective Equipment (PPE)
Given the compound's hazard profile, the following PPE is mandatory when handling 4-Bromo-2-nitrobenzene-1-thiol in any form, including waste:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use only in a certified chemical fume hood.
Spill Management
In the event of a spill, immediate and correct action is critical:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is functioning at optimal capacity.
-
Contain: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[1][3] Avoid creating dust.
-
Decontaminate: The spill area should be decontaminated with a suitable solvent (e.g., ethanol) and then washed with soap and water. All cleanup materials, including absorbent pads and contaminated gloves, must be disposed of as hazardous waste.[4]
Decontamination of Laboratory Equipment
Glassware and other equipment that have been in contact with 4-Bromo-2-nitrobenzene-1-thiol require thorough decontamination to remove residual traces:
-
Initial Rinse: In a fume hood, rinse the equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. This rinse solvent must be collected as hazardous waste.
-
Oxidative Treatment: Thiols can be oxidized to less odorous and often less toxic compounds. Soaking glassware in a bleach solution (sodium hypochlorite) for at least 24 hours is an effective method for this purpose.[4][5] The bleach bath should be prepared and kept in a designated, labeled container within a fume hood.[5]
-
Final Cleaning: After the bleach soak, rinse the glassware thoroughly with water and then follow standard laboratory washing procedures.[5]
Step-by-Step Disposal Protocol for 4-Bromo-2-nitrobenzene-1-thiol
The final disposal of 4-Bromo-2-nitrobenzene-1-thiol must be conducted in strict accordance with institutional and governmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and efficient hazardous waste management.
-
Create a Designated Waste Stream: Establish a specific, labeled hazardous waste container for 4-Bromo-2-nitrobenzene-1-thiol and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves).
-
Avoid Mixing: Do not mix this waste with other waste streams, especially acids or oxidizers, to prevent potentially hazardous reactions.
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) jug for solid waste). Ensure the container is in good condition with no leaks or cracks.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Bromo-2-nitrobenzene-1-thiol"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.[7]
-
Step 3: Accumulation and Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in a satellite accumulation area (typically 55 gallons, but local regulations may vary).
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's EHS department to arrange for a pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical.[3][8] This is typically done through high-temperature incineration or other approved methods that ensure the complete destruction of the hazardous components.
The following diagram illustrates the comprehensive workflow for the proper disposal of 4-Bromo-2-nitrobenzene-1-thiol.
Caption: Disposal workflow for 4-Bromo-2-nitrobenzene-1-thiol.
Regulatory Compliance
Adherence to all local, state, and federal regulations is non-negotiable. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9] Familiarize yourself with your institution's specific policies, which are designed to meet or exceed these legal requirements.
By implementing these procedures, you not only ensure your personal safety and that of your colleagues but also uphold your professional responsibility to protect the environment.
References
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
- Google Patents. (1979).
-
Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. [Link]
-
PubChem. 4-Bromo-2-nitrobenzene-1-thiol. [Link]
-
U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
-
eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
-
ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative.... [Link]
- Google Patents. (1963).
-
Northwestern University, Research Safety. Hazardous Waste Disposal Guide. [Link]
-
MDPI. (2022). Removal of Thiophenol from Water Using Sepiolite. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.... [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 4-Bromo-2-nitrobenzene-1-thiol | C6H4BrNO2S | CID 21980019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. How To [chem.rochester.edu]
- 6. epa.gov [epa.gov]
- 7. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 4-Bromo-2-nitrobenzene-1-thiol
The following guide details the operational safety, handling, and disposal protocols for 4-Bromo-2-nitrobenzene-1-thiol (CAS: 76209-02-4). This document is structured for researchers requiring immediate, actionable technical guidance.
Executive Hazard Assessment
4-Bromo-2-nitrobenzene-1-thiol presents a dual-threat profile: it is a potent lachrymator/stench agent and a skin/eye irritant . While the nitro and bromo groups contribute to its reactivity as a synthetic building block, the thiol (-SH) moiety dictates the primary safety constraints.
-
Olfactory Fatigue Risk : Like many thiols, this compound causes olfactory fatigue (nose blindness). The inability to smell the compound after initial exposure does not indicate the air is clear.
-
Chemical Stability : The thiol group is susceptible to oxidation (forming disulfides) and is incompatible with strong bases and oxidizing agents.
-
Physical State : Solid (Light yellow).[1] Low vapor pressure as a solid, but high volatility potential in solution.
Strategic PPE Matrix
Standard laboratory PPE is insufficient for thiols due to their ability to permeate standard nitrile rapidly when in solution. The following matrix applies a tiered protection strategy.
| Protection Tier | Task Scope | Glove Configuration | Respiratory/Body Defense |
| Tier 1: Solid Handling | Weighing, aliquoting solid powder. | Double Nitrile (min 5 mil outer).[2] Rationale: Solid diffusion is slow; outer glove protects against dust; inner glove prevents skin contact during doffing. | Fume hood sash at lowest working height. Lab coat (buttoned). Safety glasses with side shields. |
| Tier 2: Solvation | Dissolving in organic solvents (DCM, THF, etc.). | Laminate (Silver Shield) under Nitrile. Rationale: Thiols in organic solvents permeate nitrile in minutes. Laminate films provide >4hr breakthrough time. | Mandatory Fume Hood . If working outside hood (not recommended), a full-face respirator with organic vapor cartridges is required. |
| Tier 3: Spill Cleanup | Cleaning powder or liquid spills. | Double Nitrile (for powder) or Butyl Rubber (for large liquid spills). | Goggles (ventless) or Face Shield. Tyvek sleeves recommended to bridge glove-coat gap. |
Operational Workflow: The "Zero-Odor" Protocol
The primary objective is to contain the "stench" radius to the fume hood. Fugitive emissions can trigger building evacuations due to natural gas leak false alarms (mercaptan mimicry).
A. Engineering Controls (Pre-Work)
-
Verify Airflow : Face velocity must be >100 fpm.
-
The "Hot Zone" : Designate a specific area within the hood for all thiol work. Line this surface with a disposable absorbent pad (benchkote) taped down. If a spill occurs, you simply roll up the pad and dispose.
B. The Bleach Trap System (Critical for Vacuum Work)
When removing solvent via rotary evaporation or vacuum manifold, thiol vapors will bypass standard cold traps and exhaust into the environment. You must interpose a chemical scrubber.
The Setup:
-
Reaction Vessel → Cold Trap → Bleach Bubbler → Vacuum Source .
-
Bleach Bubbler Composition : 50% commercial bleach (Sodium Hypochlorite) + 50% water.
-
Mechanism : The hypochlorite oxidizes the thiol to a sulfonic acid (odorless) or disulfide (less odorous) before it enters the pump exhaust.
C. Decontamination & Quenching
Never wash thiol-contaminated glassware directly in the sink. This will release odors into the plumbing system.
Protocol:
-
Prepare a Kill Bath : A large tub inside the hood containing 10% bleach solution.
-
Immediate Submersion : As soon as glassware is empty, submerge it fully in the Kill Bath.
-
Soak Time : Minimum 4 hours (overnight preferred).
-
Rinse : After soaking, rinse with water inside the hood before moving to the communal sink.
Visualization: Thiol Odor Containment Loop
The following diagram illustrates the closed-loop logic required to prevent odor release during synthesis and disposal.
Figure 1: The "Zero-Odor" containment loop ensures that at no point does active thiol vapor leave the engineering control zone (Fume Hood) without passing through an oxidation scrubber.
Disposal Logistics
Improper disposal is the most common cause of safety incidents with thiols.
-
Liquid Waste :
-
Do NOT mix with general organic waste immediately.
-
Collect in a dedicated "Stench Waste" container (screw-top glass bottle preferred over plastic jerrycans which can permeate odors).
-
Label clearly: "Hazardous Waste - Thiol Stench - 4-Bromo-2-nitrobenzene-1-thiol".
-
-
Solid Waste :
-
Contaminated gloves, paper towels, and weigh boats must be double-bagged in Ziploc-style heavy-duty bags.
-
Place the sealed bag inside a secondary container (e.g., a wide-mouth jar with a screw lid) before placing it in the solid waste bin.
-
Emergency Response
-
Skin Contact :
-
Immediately step into the safety shower/drench hose.
-
Remove contaminated clothing/gloves while water flows.
-
Wash with soap and water for 15 minutes. Do not use ethanol (this increases skin permeability).
-
-
Spill (Outside Hood) :
-
Evacuate the immediate area.[3]
-
Cover the spill with an absorbent pad soaked in dilute bleach (oxidizer).
-
Allow to sit for 10-15 minutes to neutralize the odor before cleanup.
-
References
-
PubChem . 4-Bromo-2-nitrobenzenethiol (Compound).[4][5] National Library of Medicine. Available at: [Link]
-
University of Rochester . Standard Operating Procedure: How to Work with Thiols. Department of Chemistry Safety Protocols. Available at: [Link]
-
University of Pennsylvania . Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. EHRS. Available at: [Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. 4-Bromo-2-nitrobenzene-1-thiol | C6H4BrNO2S | CID 21980019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-bromo-2-nitrobenzene-1-thiol (C6H4BrNO2S) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
